Cy3-PEG3-Azide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C38H53ClN6O4 |
|---|---|
Molecular Weight |
693.3 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide chloride |
InChI |
InChI=1S/C38H52N6O4.ClH/c1-37(2)30-14-8-10-16-32(30)43(5)34(37)18-13-19-35-38(3,4)31-15-9-11-17-33(31)44(35)23-12-6-7-20-36(45)40-21-24-46-26-28-48-29-27-47-25-22-41-42-39;/h8-11,13-19H,6-7,12,20-29H2,1-5H3;1H |
InChI Key |
ZFHMXJKKTJIOSG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG3-Azide, a versatile fluorescent probe essential for modern biochemical and biomedical research.
Core Structure of this compound
This compound is a fluorescent labeling reagent composed of three key functional moieties: a Cyanine 3 (Cy3) fluorophore, a tri-unit polyethylene glycol (PEG3) linker, and a reactive azide (N₃) group. This strategic combination leverages the bright fluorescence of Cy3, the solubility-enhancing and spacing properties of the PEG linker, and the highly specific reactivity of the azide group for bio-conjugation.
-
Cyanine 3 (Cy3) Fluorophore : A member of the cyanine dye family, Cy3 is characterized by its bright red fluorescence.[1] Its core structure typically consists of two indole rings connected by a three-carbon polymethine chain. This structure is responsible for its strong light absorption and emission properties, making it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.[1]
-
Polyethylene Glycol (PEG3) Linker : The PEG3 linker is a short, hydrophilic chain consisting of three repeating ethylene glycol units. This component serves two primary purposes: it significantly increases the water solubility of the entire molecule and provides a flexible spacer arm that separates the Cy3 dye from the target biomolecule.[2][3][4] This spacing helps to minimize potential steric hindrance and quenching effects that could interfere with the fluorescence signal or the biological activity of the labeled molecule.
-
Azide (N₃) Group : The azide functional group is the reactive handle of the molecule, enabling its covalent attachment to other molecules through "click chemistry". This highly efficient and specific reaction chemistry is exceptionally reliable and proceeds under mild, biocompatible conditions, making it ideal for labeling sensitive biomolecules like proteins, nucleic acids, and glycans.
The logical arrangement of these components is visualized below.
Physicochemical and Spectroscopic Properties
The properties of this compound make it a robust tool for fluorescent labeling. Key quantitative data are summarized in the table below. Note that exact molecular weights can vary slightly depending on the specific isomeric structure and counter-ion present.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.31 | |
| Molecular Weight (Typical) | Varies (e.g., 580.17 g/mol , 624.2 g/mol ) | |
| Solubility | Water, DMSO, DMF, DCM | |
| Appearance | Red solid |
Experimental Protocols: Labeling via Click Chemistry
The azide group on this compound enables its conjugation to molecules containing an alkyne group. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Objective: To covalently label an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a fresh "premix" of the copper catalyst by mixing CuSO₄ and THPTA solutions in a 1:5 molar ratio. This complex enhances catalyst stability and efficiency.
-
Prepare a fresh solution of sodium ascorbate (reducing agent).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to its final desired concentration in buffer.
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is typically recommended.
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Following incubation, remove the unreacted this compound and catalyst components from the labeled protein.
-
This is typically achieved using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the purified, fluorescently labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).
-
The degree of labeling can be calculated using the respective extinction coefficients.
-
The workflow for this protocol is illustrated in the diagram below.
References
An In-depth Technical Guide to the Spectroscopic Properties and Applications of Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe Cy3-PEG3-Azide, focusing on its excitation and emission spectra, key photophysical parameters, and its application in bioconjugation through click chemistry. Detailed experimental protocols are provided to enable researchers to effectively utilize this versatile tool in their work.
Core Spectroscopic and Photophysical Properties
This compound is a fluorescent dye belonging to the cyanine family, characterized by its bright red fluorescence. The inclusion of a polyethylene glycol (PEG) linker enhances its solubility in aqueous environments, while the terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.[1] The key quantitative data for Cy3 and its azide derivatives are summarized in the tables below.
Table 1: Spectroscopic Properties of Cy3-Azide Derivatives
| Property | Value | Source |
| Excitation Maximum (λex) | 555 nm | [1][2][3] |
| Emission Maximum (λem) | 570 nm | [1] |
| Stokes Shift | ~15 nm | Calculated |
Table 2: Photophysical Constants of Cy3-Azide
| Property | Value | Source |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.31 |
Note: Photophysical properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.
Experimental Protocols
Measurement of Fluorescence Spectra
This protocol outlines the general procedure for acquiring the excitation and emission spectra of this compound.
Instrumentation: A calibrated fluorescence spectrometer (fluorometer) is required. This instrument typically consists of an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, ethanol). The absorbance of the solution at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorption (λex), which is approximately 555 nm for Cy3.
-
Scan the emission monochromator across a wavelength range that encompasses the expected emission, for instance, from 560 nm to 700 nm.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum emission (λem), approximately 570 nm for Cy3.
-
Scan the excitation monochromator over a range of wavelengths, for example, from 450 nm to 560 nm.
-
The resulting plot of fluorescence intensity versus excitation wavelength provides the excitation spectrum, which should closely resemble the absorption spectrum.
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.
Instrumentation: A UV-Vis spectrophotometer is required.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.
-
Prepare a Dilution Series: Create a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 555 nm) using the spectrophotometer. Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Apply the Beer-Lambert Law: The Beer-Lambert law states that A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Calculate ε: Plot a graph of absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (when the path length is 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
This compound solution of unknown quantum yield.
-
A quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
A fluorescence spectrometer.
-
A UV-Vis spectrophotometer.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the quantum yield standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer. The excitation wavelength and all instrument settings must be identical for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) can be calculated using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.
-
Application in Bioconjugation: Click Chemistry
This compound is widely used for labeling biomolecules through a bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the target molecule.
General Protocol for Labeling Alkyne-Modified Oligonucleotides
This protocol provides a general workflow for labeling an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide.
-
This compound.
-
DMSO (Dimethyl sulfoxide).
-
Triethylammonium acetate (TEAA) buffer.
-
Ascorbic acid solution.
-
Copper(II)-TBTA complex (Tris(benzyltriazolylmethyl)amine).
-
Inert gas (e.g., argon or nitrogen).
Procedure:
-
Dissolve Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.
-
Add Buffer and DMSO: Add TEAA buffer (pH 7.0) to a final concentration of 0.2 M, followed by the addition of DMSO.
-
Add Azide: Add the this compound stock solution (typically 10 mM in DMSO).
-
Add Reducing Agent: Add a freshly prepared solution of ascorbic acid.
-
Degas: Bubble an inert gas through the solution for 30-60 seconds to remove oxygen, which can interfere with the copper catalyst.
-
Add Catalyst: Add the Copper(II)-TBTA solution to initiate the reaction.
-
Incubate: Allow the reaction to proceed at room temperature overnight.
-
Purification: The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Below are diagrams illustrating the key processes described in this guide.
Caption: Workflow for determining spectroscopic properties.
Caption: Click chemistry bioconjugation workflow.
References
An In-depth Technical Guide to the Mechanism of Action for Cy3-PEG3-Azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of Cy3-PEG3-Azide, a versatile fluorescent probe, in the realm of click chemistry. We will delve into the roles of its constituent components, the mechanics of its reactivity, and practical guidance for its use in experimental settings.
Introduction to this compound
This compound is a trifunctional molecule designed for the fluorescent labeling of biomolecules. It consists of three key components:
-
Cy3 (Cyanine3): A bright, orange-red fluorescent dye that serves as the reporter molecule.[1] It is widely used in biological imaging due to its high extinction coefficient and good photostability.[1]
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers, reduces non-specific binding, and minimizes steric hindrance during conjugation.[2][3]
-
Azide (-N₃): A functional group that serves as a bioorthogonal handle for click chemistry reactions.[4]
This combination of features makes this compound a powerful tool for the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both in vitro and in vivo systems.
Mechanism of Action in Click Chemistry
The azide group of this compound enables its participation in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is characterized by its rapid kinetics and high specificity.
The mechanism proceeds as follows:
-
Formation of Copper(I)-Acetylide: The copper(I) catalyst reacts with the terminal alkyne on the target biomolecule to form a copper-acetylide intermediate.
-
Cycloaddition: The azide group of this compound then undergoes a [3+2] cycloaddition with the copper-acetylide.
-
Triazole Formation: This cycloaddition leads to the formation of a stable 1,4-disubstituted triazole linkage, covalently attaching the Cy3-PEG3 moiety to the target molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.
The mechanism is a concerted [3+2] cycloaddition between the azide of this compound and the strained alkyne of the modified biomolecule, directly forming the stable triazole linkage.
Quantitative Data
The efficiency and kinetics of click chemistry reactions are crucial for successful labeling experiments. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions.
Table 1: Reaction Kinetics
| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| CuAAC | 10 to 10,000 | |
| SPAAC | 2.3 x 10⁻³ to 9.6 x 10⁻³ |
Table 2: Photophysical Properties of Cy3
| Property | Value | Reference(s) |
| Excitation Maximum | ~550 nm | |
| Emission Maximum | ~570 nm | |
| Quantum Yield (free dye) | ~0.04 | |
| Quantum Yield (conjugated to DNA) | 0.20 - 0.40 | |
| Fluorescence Lifetime (free dye) | ~0.2 ns | |
| Fluorescence Lifetime (conjugated to DNA) | up to 2.0 ns |
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound using CuAAC and SPAAC. Optimization may be required for specific applications.
General Protocol for CuAAC Labeling of Proteins
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 250 mM in water)
Procedure:
-
To the alkyne-modified protein solution, add this compound to the desired final concentration (typically a 5-10 fold molar excess over the protein).
-
Add the copper-chelating ligand to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
General Protocol for SPAAC Labeling of Cell Surface Proteins
Materials:
-
Cells with surface proteins modified with a strained cyclooctyne (e.g., DBCO)
-
This compound
-
Cell culture medium or a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Wash the cells to remove any interfering substances from the culture medium.
-
Resuspend the cells in fresh, serum-free medium or buffer.
-
Add this compound to the desired final concentration (typically 10-50 µM).
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Wash the cells several times with fresh medium or buffer to remove unreacted probe.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Applications in Research and Drug Development
The ability to specifically label biomolecules with this compound opens up a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy and Imaging: Labeled proteins, nucleic acids, or glycans can be visualized within cells and tissues to study their localization, trafficking, and interactions.
-
Flow Cytometry: Quantify the expression of cell surface markers or internal proteins.
-
Proteomics: Labeled proteins can be enriched and identified using mass spectrometry to study protein expression, post-translational modifications, and protein-protein interactions.
-
Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.
-
Drug Development: Track the biodistribution and cellular uptake of drug candidates or delivery vehicles.
Conclusion
This compound is a robust and versatile tool for the fluorescent labeling of biomolecules via click chemistry. Its high reactivity, specificity, and the favorable properties of its components make it an invaluable reagent for a wide range of applications in molecular and cell biology, as well as in the development of new therapeutics and diagnostics. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry pathways allows for flexibility in experimental design, enabling researchers to tailor their labeling strategy to the specific requirements of their system, from in vitro assays to live-cell and in vivo imaging.
References
An In-Depth Technical Guide to the Applications of Cy3-PEG3-Azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG3-Azide is a versatile fluorescent probe that has become an invaluable tool in modern biological research and drug development. This molecule combines the bright and photostable properties of the Cyanine3 (Cy3) fluorophore with the bioorthogonal reactivity of an azide group, all connected via a flexible triethylene glycol (PEG3) linker. This unique structure enables the specific labeling of a wide array of biomolecules—including proteins, glycans, and nucleic acids—through "click chemistry," allowing for their visualization and study within the complex environment of living and fixed cells.[1][2][3] This guide provides a comprehensive overview of the technical aspects and applications of this compound in fluorescence microscopy.
Core Properties and Advantages
The utility of this compound stems from the distinct properties of its three key components: the Cy3 dye, the PEG3 linker, and the azide group.
The Cy3 Fluorophore: Cy3 is a bright, orange-red fluorescent dye with an excitation maximum around 550-555 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an excellent choice for various fluorescence microscopy techniques. Furthermore, its fluorescence is largely insensitive to pH changes within a biologically relevant range (pH 4-10).
The PEG3 Linker: The hydrophilic triethylene glycol (PEG3) spacer enhances the aqueous solubility of the entire molecule. This is crucial for its use in biological systems. The PEG linker also provides a flexible spacer between the dye and the target biomolecule, which can help to reduce steric hindrance and minimize non-specific binding, thereby improving the signal-to-noise ratio in imaging experiments.
The Azide Group: The azide moiety is the key to the probe's specificity. It is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of biological molecules. It reacts specifically and efficiently with alkyne-modified biomolecules in a process known as the azide-alkyne cycloaddition, or "click chemistry". This reaction can be catalyzed by copper(I) (CuAAC) or can proceed without a catalyst if a strained alkyne is used (strain-promoted azide-alkyne cycloaddition, SPAAC).
Quantitative Data
A summary of the key quantitative properties of this compound and related Cy3 derivatives is presented below for easy comparison.
| Property | Value | Source |
| Excitation Maximum | ~555 nm | BroadPharm, Vector Labs |
| Emission Maximum | ~570 nm | BroadPharm, Vector Labs |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | BroadPharm |
| Quantum Yield (Cy3) | 0.24 (in absence of silver particles) | |
| Solubility | Water, DMSO, DMF | BroadPharm, Vector Labs |
| pH Sensitivity | Insensitive in the range of pH 4-10 |
Experimental Applications and Protocols
The primary application of this compound is the fluorescent labeling of biomolecules for visualization by microscopy. This is typically achieved through a two-step process: metabolic labeling to introduce an alkyne group into the target biomolecule, followed by a click reaction with this compound.
Metabolic Labeling of Nascent Proteins
This technique allows for the visualization of newly synthesized proteins within a specific timeframe. Cells are incubated with an amino acid analog containing an alkyne group, such as homopropargylglycine (HPG), which is incorporated into proteins during translation.
Experimental Workflow for Nascent Protein Labeling
Detailed Protocol: Labeling of Intracellular Proteins
-
Cell Culture and Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Replace the normal culture medium with a methionine-free medium for a short period (e.g., 30 minutes) to deplete endogenous methionine.
-
Add the alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG) to the methionine-free medium at a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) to allow for the incorporation of HPG into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to access intracellular proteins.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 500 µL reaction, mix:
-
430 µL of PBS
-
10 µL of this compound stock solution (e.g., 5 mM in DMSO, for a final concentration of 100 µM)
-
10 µL of copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
50 µL of a reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
-
Note: Premixing the CuSO₄ with a copper-chelating ligand like THPTA can improve reaction efficiency and reduce cytotoxicity in live-cell applications.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).
-
Visualization of Glycans
Metabolic labeling can also be used to visualize glycans by providing cells with azide-modified sugar precursors.
Experimental Workflow for Glycan Labeling
Detailed Protocol: Labeling of Cellular Glycans
-
Metabolic Labeling:
-
Culture cells with a medium containing an azide-modified sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is a precursor for sialic acid biosynthesis. A typical concentration is 25-50 µM.
-
Incubate for 1-3 days to allow for incorporation into cellular glycans.
-
-
Cell Fixation and Click Reaction:
-
Follow the same fixation and permeabilization steps as for protein labeling. Permeabilization is necessary to label intracellular glycans.
-
For the click reaction, use an alkyne-functionalized Cy3 dye and the same copper-catalyzed reaction conditions as described above. Alternatively, for live-cell imaging, a strain-promoted click reaction with a cyclooctyne-Cy3 derivative can be used to avoid copper-induced cytotoxicity.
-
-
Washing and Imaging:
-
Wash the cells thoroughly to remove unreacted fluorescent probe and image as described for protein labeling.
-
Labeling of Nucleic Acids
This compound can be used to label alkyne-modified nucleic acids. For example, 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, can be incorporated into newly synthesized DNA. A subsequent click reaction with this compound allows for the visualization of DNA replication.
Studying Post-Translational Modifications
A powerful application of this technology is in the study of post-translational modifications (PTMs). By using metabolic precursors that are specific for certain PTMs, researchers can visualize the spatial and temporal dynamics of these modifications. For instance, azide-modified fatty acids can be used to study protein lipidation, and azide-modified sugars can be used to investigate glycosylation patterns.
Generalized Pathway for PTM Visualization
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of unreacted this compound.- Non-specific binding of the probe to cellular components.- Autofluorescence of the cells or medium. | - Increase the number and duration of wash steps after the click reaction.- Include a blocking step (e.g., with BSA) before the click reaction.- Use a mounting medium with an antifade reagent.- Image a control sample that has not been labeled to assess autofluorescence. |
| No or Weak Signal | - Inefficient metabolic labeling.- Ineffective click reaction.- Photobleaching of the Cy3 dye. | - Optimize the concentration of the metabolic precursor and the incubation time.- Ensure the click chemistry reagents are fresh, especially the reducing agent (e.g., sodium ascorbate).- Use a copper-chelating ligand (e.g., THPTA) to protect the copper(I) catalyst.- Minimize the exposure of the sample to excitation light before and during imaging. Use an antifade mounting medium. |
| Cell Death or Altered Morphology | - Cytotoxicity of the copper catalyst.- Toxicity of the metabolic precursor.- Harsh fixation or permeabilization conditions. | - Reduce the concentration of CuSO₄ and/or the incubation time for the click reaction.- Use a copper-chelating ligand.- For live-cell imaging, switch to a copper-free, strain-promoted click reaction (SPAAC).- Perform a dose-response curve to find the optimal, non-toxic concentration of the metabolic precursor.- Optimize fixation and permeabilization protocols (e.g., reduce Triton X-100 concentration). |
Conclusion
This compound is a powerful and versatile tool for fluorescence microscopy, enabling the specific and sensitive detection of a wide range of biomolecules in cells. Its utility in metabolic labeling and click chemistry has opened up new avenues for studying dynamic cellular processes such as protein synthesis, post-translational modifications, and DNA replication. By understanding the core principles of its application and following optimized protocols, researchers can leverage this technology to gain deeper insights into the complex molecular workings of the cell.
References
A Technical Guide to Labeling Proteins and Nucleic Acids with Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-Azide, a fluorescent probe widely used for the specific labeling of biomolecules. This document details the core principles of its application, experimental protocols for labeling proteins and nucleic acids, and its utility in various research contexts.
Introduction to this compound
This compound is a fluorescent labeling reagent comprised of three key components: the cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and a terminal azide group. The Cy3 dye is a bright and photostable fluorophore that emits in the orange-red region of the visible spectrum, making it suitable for a wide range of fluorescence-based applications.[1][2] The hydrophilic PEG spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating its interaction with target biomolecules.[3][4] The azide functional group is the reactive handle that enables the covalent attachment of the dye to other molecules through highly specific and efficient bioorthogonal "click chemistry" reactions.[1]
The primary application of this compound is in the fluorescent labeling of proteins and nucleic acids that have been modified to contain a complementary alkyne group. This specific and efficient ligation chemistry allows for the precise attachment of the Cy3 fluorophore to the biomolecule of interest, enabling its visualization and tracking in various experimental setups.
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is dictated by its physicochemical and spectroscopic characteristics. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Molecular Weight | Varies by manufacturer | |
| Solubility | Water, DMSO, DMF |
Labeling Chemistry: The Power of Click Chemistry
This compound is primarily utilized in two types of "click chemistry" reactions for biomolecule labeling: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that involves the formation of a stable triazole linkage between an azide (on the this compound) and a terminal alkyne (on the target biomolecule). The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for labeling in living cells.
Below is a diagram illustrating the general principle of click chemistry for biomolecule labeling.
Experimental Protocols
This section provides detailed protocols for labeling proteins and nucleic acids with this compound using copper-catalyzed click chemistry. These protocols are intended as a starting point and may require optimization for specific applications.
Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically 1-5 mg/mL) with the this compound stock solution. A 5- to 20-fold molar excess of the dye over the protein is recommended as a starting point.
-
Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The incubation time may need to be optimized.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
The following diagram outlines the experimental workflow for protein labeling.
Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)
This protocol is suitable for labeling alkyne-modified DNA or RNA oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO
-
Copper(II)-TBTA complex or separate CuSO₄ and TBTA ligand
-
Sodium ascorbate
-
Ethanol or isopropanol for precipitation
-
Sodium acetate (for DNA) or lithium perchlorate (for oligonucleotides)
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the oligonucleotide solution.
-
Add a 1.5 to 3-fold molar excess of this compound (from a 10 mM stock in DMSO).
-
Add the copper-TBTA catalyst solution to a final concentration of approximately 0.5 mM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight, protected from light.
-
-
Precipitation and Purification:
-
For DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.
-
For oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the labeled nucleic acid.
-
Wash the pellet with 70% ethanol (for DNA) or acetone (for oligonucleotides).
-
Air-dry the pellet and resuspend in a suitable buffer.
-
Further purification can be performed using methods like PAGE or HPLC.
-
The following diagram illustrates the workflow for nucleic acid labeling.
Applications in Research
Cy3-labeled proteins and nucleic acids are invaluable tools in a wide array of research applications.
-
Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled nucleic acid probes are used to detect specific DNA or RNA sequences within cells and tissues.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Cy3-labeled antibodies enable the detection and localization of specific proteins in tissue sections and cultured cells.
-
Flow Cytometry: Labeled cells or particles can be analyzed and sorted based on their fluorescence intensity.
-
Förster Resonance Energy Transfer (FRET): Cy3 can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.
The versatility of this compound and the specificity of click chemistry make it a powerful tool for researchers in cell biology, molecular biology, and drug development to fluorescently label and study biomolecules with high precision.
References
The Pivotal Role of the PEG3 Linker in Cy3-PEG3-Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and fluorescence imaging, precision and efficiency are paramount. Cy3-PEG3-Azide has emerged as a critical tool for the targeted labeling of biomolecules. This technical guide delves into the core of this reagent, focusing on the often-overlooked yet crucial component: the PEG3 linker. Understanding the multifaceted role of this linker is key to optimizing experimental designs and achieving robust, reproducible results in applications ranging from proteomics to advanced cellular imaging.
At its core, this compound is a trifunctional molecule comprising a vibrant cyanine 3 (Cy3) fluorophore, a reactive azide (N₃) group, and a polyethylene glycol (PEG) spacer of three ethylene oxide units. While the Cy3 dye provides the fluorescent signal and the azide group enables covalent attachment via "click chemistry," the PEG3 linker acts as a critical modulator of the probe's overall performance, influencing its solubility, reactivity, and biological interactions.
The Multifaceted Role of the PEG3 Linker
The inclusion of a short, hydrophilic PEG3 linker in the this compound construct is a deliberate design choice that imparts several advantageous properties. These benefits are crucial for the successful application of the probe in complex biological environments.
1. Enhanced Hydrophilicity and Solubility:
The repeating ethylene oxide units of the PEG linker form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of the otherwise hydrophobic Cy3 dye.[1] This enhanced solubility is critical for preventing aggregation in physiological buffers, ensuring that the probe remains monomeric and fully reactive for conjugation.[1]
2. Reduced Steric Hindrance:
The PEG3 linker acts as a flexible spacer, physically separating the bulky Cy3 fluorophore from the azide reactive group and, subsequently, from the target biomolecule. This separation minimizes steric hindrance, allowing for more efficient access of the azide to its alkyne binding partner during the click chemistry reaction.[1] This is particularly important when labeling sterically hindered sites on large biomolecules like proteins.
3. Minimized Non-Specific Binding:
PEG linkers are well-known for their ability to reduce non-specific binding to proteins and cell surfaces. The hydrophilic nature of the PEG3 linker creates a hydration shell around the molecule, which helps to prevent unwanted hydrophobic interactions that can lead to high background signals in imaging experiments.
4. Modulation of Photophysical Properties:
While direct quantitative comparisons for the PEG3 linker are not extensively documented, studies on cyanine dyes have shown that the local microenvironment significantly influences their photophysical properties. The PEG linker can help to create a more defined and consistent environment around the Cy3 dye, potentially leading to more stable fluorescence quantum yields and lifetimes upon conjugation. Research has shown that the fluorescence quantum yield and lifetime of Cy3 can be influenced by its conjugation to biomolecules, and a linker can help to standardize this effect.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the components of this compound and the click chemistry reaction it facilitates.
Table 1: Photophysical Properties of Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 - 555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Free Dye) | ~0.04 - 0.31 | |
| Fluorescence Lifetime (Free Dye) | ~0.2 ns |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
Table 2: Kinetic Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Benzyl Azide + Phenylacetylene | ~1 | |
| CuAAC (Ligand-accelerated) | Azide + Alkyne with THPTA ligand | 10 - 100 | |
| SPAAC (Strain-Promoted) | Benzyl Azide + BCN | ~0.1 |
Note: The reaction rate of CuAAC is significantly accelerated by the use of copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Protocol 1: Labeling of Alkyne-Modified Proteins using CuAAC
This protocol describes the covalent labeling of a protein containing an alkyne group with this compound using a copper(I)-catalyzed click reaction.
Materials:
-
Alkyne-modified protein (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Deionized water
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA). Vortex briefly.
-
-
Click Reaction:
-
Add the catalyst premix to the protein/dye mixture. The final concentration of CuSO₄ should be between 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and reaction components by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
The degree of labeling can be calculated using the molar extinction coefficients of the protein and Cy3.
-
Protocol 2: Live-Cell Imaging with Click Chemistry
This protocol outlines the labeling of alkyne-modified biomolecules on the surface of live cells with this compound for fluorescence microscopy.
Materials:
-
Live cells cultured on coverslips, with alkyne groups metabolically incorporated.
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Metabolically label the cells by incubating them with an alkyne-containing precursor (e.g., an alkyne-modified sugar or amino acid) for a sufficient period to allow incorporation into the biomolecules of interest.
-
-
Reagent Preparation:
-
Prepare stock solutions as described in Protocol 1.
-
-
Labeling Reaction:
-
Wash the cells twice with pre-warmed DPBS.
-
Prepare the click reaction cocktail immediately before use in a sterile tube. For 1 mL of labeling medium, add the following components in order:
-
This compound to a final concentration of 2-10 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 20 µM.
-
Sodium Ascorbate to a final concentration of 500 µM.
-
-
Gently mix the cocktail and add it to the cells.
-
Incubate for 5-15 minutes at 37°C in a cell culture incubator. Note: Minimize incubation time to reduce potential copper toxicity.
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed DPBS to remove unbound dye and reaction components.
-
Replace the DPBS with a suitable live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-560 nm, emission ~570-620 nm).
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Overall workflow for bioconjugation using this compound.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for live-cell imaging using click chemistry.
Caption: Principle of a FRET assay using this compound as an acceptor.
Conclusion
The PEG3 linker in this compound is far more than a simple spacer; it is a key enabler of the probe's high performance in demanding biological applications. By enhancing solubility, minimizing steric hindrance, and reducing non-specific binding, the PEG3 linker ensures that the powerful capabilities of the Cy3 fluorophore and the azide click chemistry handle can be fully realized. For researchers, scientists, and drug development professionals, a thorough understanding of the role of this linker is essential for the design and execution of robust and reliable bioconjugation and imaging experiments. The strategic incorporation of the PEG3 linker makes this compound a versatile and indispensable tool for modern molecular and cellular analysis.
References
An In-depth Technical Guide to the Safe Handling of Cy3-PEG3-Azide
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for Cy3-PEG3-Azide, a fluorescent probe commonly used in bioorthogonal chemistry, specifically in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) reactions. Due to its composite nature—comprising a cyanine dye, a polyethylene glycol (PEG) linker, and a reactive azide group—a thorough understanding of its potential hazards is critical for safe laboratory practice.
Compound Overview
This compound is a molecule designed for fluorescently labeling biomolecules. It consists of three key components:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye used for detection.[1][2]
-
PEG3 (Polyethylene Glycol): A short, hydrophilic three-unit PEG linker that enhances solubility in aqueous media.[3]
-
Azide (-N₃): A highly energetic functional group that allows for covalent attachment to alkyne-modified molecules.
The azide group is the primary driver of the compound's hazardous properties and dictates the majority of the required safety precautions.
Hazard Identification and Risk Assessment
The overall risk profile of this compound is a composite of the hazards associated with each of its components.
-
Azide Group (Primary Hazard): Organic azides are energetic molecules that can be toxic and potentially explosive.[4][5]
-
Explosivity: While high molecular weight organic azides are generally less hazardous than small ones, they can decompose violently with the input of energy from heat, light, shock, or friction. Contact with heavy metals (e.g., lead, copper, brass, silver) can form highly shock-sensitive and explosive metal azides. This is particularly relevant for lab equipment with metal parts (spatulas, plumbing).
-
Toxicity: The azide ion has a toxicity profile similar to cyanide. It is highly toxic if ingested or absorbed through the skin and can inhibit oxygen transport in the blood.
-
Reactivity: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. They can also react violently with halogenated solvents (e.g., dichloromethane, chloroform) to form extremely unstable di- and tri-azidomethane.
-
-
Cy3 Dye: The cyanine dye component is classified as a skin, eye, and respiratory irritant.
-
PEG Linker: Polyethylene glycol itself has a very low toxicity profile and is generally considered safe. The primary concern with PEG compounds is the potential for contamination with carcinogenic manufacturing byproducts like ethylene oxide and 1,4-dioxane, though this is a lower risk in highly purified reagents.
Quantitative Data Summary
| Parameter | Value / Classification | Source(s) |
| Chemical Identity | ||
| Synonyms | Cyanine3-PEG3-Azide | N/A |
| Typical Molecular Weight | ~575.2 g/mol (for Cy3 Azide) | |
| Spectroscopic Properties | ||
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Hazard Classification (Typical for Azide-Containing Dyes) | ||
| GHS Pictograms | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). For a similar Cy5-PEG-Azide: H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects). | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Storage & Handling | ||
| Storage Temperature | -20°C, protect from light, desiccate. | |
| Solubility | Soluble in DMF, DMSO. |
Diagrams
References
Visualizing Life's Molecular Machinery: A Technical Guide to Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Cy3-PEG3-Azide, a powerful fluorescent probe for the visualization of biomolecules. We will delve into the core principles of its operation, provide detailed experimental protocols for its use, and present quantitative data to inform experimental design.
Core Concepts: The Tripartite Functionality of this compound
This compound is a trifunctional molecule meticulously designed for bio-orthogonal labeling. Its efficacy stems from the distinct roles of its three key components: the Cy3 fluorophore, the PEG3 linker, and the azide reactive group.
-
Cy3 (Cyanine3) Fluorophore: A bright, orange-fluorescent dye that serves as the reporter molecule.[1] It exhibits a high extinction coefficient and good photostability, making it readily detectable in fluorescence microscopy and other fluorescence-based applications.[2][3]
-
PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer composed of three ethylene glycol units. This linker enhances the water solubility of the entire molecule, which is particularly beneficial when working with aqueous biological samples.[4] It also provides a flexible spacer arm that reduces steric hindrance between the dye and the target biomolecule, ensuring that the functionality of neither is compromised.
-
Azide (-N₃) Group: A bio-orthogonal reactive moiety. The azide group is chemically inert within biological systems but reacts specifically and efficiently with a complementary alkyne group in a process known as azide-alkyne cycloaddition, or "click chemistry."[5]
The synergy of these three components allows for the highly specific and efficient fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.
Mechanism of Action: The Power of Click Chemistry
The visualization of biomolecules using this compound is achieved through a two-step process rooted in the principles of bio-orthogonal chemistry.
-
Introduction of an Alkyne Handle: The target biomolecule (e.g., a protein, nucleic acid, or glycan) is first modified to incorporate an alkyne functional group. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an alkyne group. For instance, the non-canonical amino acid L-homopropargylglycine (HPG) can be used to replace methionine during protein synthesis, thereby introducing alkyne groups into newly synthesized proteins.
-
Enzymatic Labeling: Specific enzymes can be used to attach alkyne-modified substrates to target biomolecules.
-
Chemical Conjugation: Biomolecules can be chemically modified in vitro to introduce alkyne groups.
-
-
Click Chemistry Reaction: Once the biomolecule is "alkyne-tagged," this compound is introduced. The azide group of the probe then reacts with the alkyne group on the biomolecule via a [3+2] cycloaddition to form a stable triazole linkage. This reaction can be catalyzed in two primary ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. It is the most common method for in vitro labeling due to its rapid kinetics.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne instead of a terminal alkyne and proceeds without the need for a copper catalyst. The absence of cytotoxic copper makes SPAAC suitable for labeling in living cells and organisms.
-
The result is a stable, covalent attachment of the bright Cy3 fluorophore to the target biomolecule, enabling its visualization and tracking.
Quantitative Data
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize the key quantitative data for Cy3 azide, which forms the core of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 555 nm | |
| Emission Maximum (λem) | 570 nm | |
| Molar Extinction Coefficient (ε) | 150,000 cm-1M-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | |
| Recommended Laser Line | 532 nm or 555 nm |
Note: The photophysical properties are primarily determined by the Cy3 fluorophore. The PEG3 linker enhances water solubility but does not significantly alter the spectral characteristics.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and nucleic acids with this compound via the copper(I)-catalyzed click reaction (CuAAC).
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol is designed for the labeling of proteins that have been modified to contain alkyne groups, for example, through metabolic labeling with L-homopropargylglycine (HPG).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Click Chemistry Reaction Buffer (e.g., 1.5x protein labeling buffer containing triethylammonium acetate, pH 6.8)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (50 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions)
-
Purification column (e.g., size-exclusion chromatography spin column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the click chemistry reaction buffer. The final protein concentration should be in the range of 1-10 mg/mL.
-
Add the this compound stock solution to the reaction mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended.
-
Premix the CuSO₄ and THPTA ligand solutions in a separate tube. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is typical.
-
Add the CuSO₄/THPTA mixture to the protein-dye solution. The final concentration of CuSO₄ is typically 50-100 µM.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the Cy3-labeled protein from excess reagents using a size-exclusion chromatography spin column appropriate for the molecular weight of the protein. Follow the manufacturer's instructions for the column.
-
Collect the purified, labeled protein.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and ~555 nm for the Cy3 dye).
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Protocol 2: Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)
This protocol is suitable for labeling alkyne-modified oligonucleotides or larger nucleic acid molecules.
Materials:
-
Alkyne-modified DNA or RNA in nuclease-free water or TE buffer
-
This compound
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
TBTA ligand stock solution (10 mM in DMSO/t-butanol)
-
Sodium ascorbate stock solution (50 mM in water, freshly prepared)
-
Nuclease-free water
-
Ethanol (100% and 70%, ice-cold)
-
Sodium acetate (3 M, pH 5.2)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a nuclease-free microcentrifuge tube, dissolve the alkyne-modified nucleic acid in nuclease-free water.
-
Add TEAA buffer to a final concentration of 0.1 M.
-
Add DMSO to a final concentration of 20-50% (v/v).
-
Add the this compound stock solution to the reaction mixture. A 1.5- to 5-fold molar excess of the dye over the nucleic acid is recommended.
-
Premix the CuSO₄ and TBTA ligand solutions in a separate tube.
-
Add the CuSO₄/TBTA mixture to the reaction.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light.
-
-
Purification by Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet.
-
Resuspend the purified, labeled nucleic acid in nuclease-free water or TE buffer.
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency using UV-Vis spectrophotometry.
-
Store the labeled nucleic acid at -20°C, protected from light.
-
Mandatory Visualization: Metabolic Labeling of Nascent Proteins
A powerful application of this compound is the visualization of newly synthesized proteins in a process known as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). This workflow allows for the temporal and spatial tracking of protein synthesis within cells.
References
- 1. Preparation of site-specifically fluorophore-labeled polyubiquitin chains for FRET studies of Cdc48 substrate processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Cellular Labeling with Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific and efficient labeling of biomolecules in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the covalent ligation of an azide- and an alkyne-functionalized molecule with high specificity and efficiency under biocompatible conditions.[1][2] This application note provides a detailed guide for labeling cells with Cy3-PEG3-Azide, a fluorescent probe well-suited for visualizing a wide range of biomolecules that have been metabolically tagged with an alkyne group.
The workflow begins with the metabolic incorporation of an alkyne-modified precursor into the cellular machinery. For instance, cells can be cultured with an alkyne-modified sugar, which is then incorporated into glycoproteins.[3][4] Following this metabolic labeling step, the cells are fixed and permeabilized to allow for the subsequent click reaction. The alkyne-tagged biomolecules are then covalently labeled with the fluorescent this compound probe through a CuAAC reaction. This method enables the visualization of the targeted biomolecules using fluorescence microscopy.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| This compound | 1-10 mM in DMSO | 1-10 µM | Optimal concentration should be determined empirically. |
| Copper (II) Sulfate (CuSO₄) | 10-20 mM in H₂O | 50-100 µM | A fresh solution is recommended. |
| Copper(I)-stabilizing ligand (e.g., THPTA) | 10-50 mM in H₂O | 250-500 µM | A 5:1 ligand-to-copper ratio is often recommended to protect cells from copper toxicity.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-200 mM in H₂O | 2.5-5 mM | Should be prepared fresh immediately before use. |
Disclaimer: The concentrations provided are a general guideline. Optimal concentrations for this compound may vary depending on the cell type, the extent of alkyne incorporation, and the specific experimental setup. It is highly recommended to perform a titration experiment to determine the optimal probe concentration.
Table 2: Troubleshooting Guide for CuAAC Cell Labeling
| Issue | Potential Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient metabolic labeling with the alkyne precursor. | Increase the concentration of the alkyne precursor or the incubation time. Ensure cells are actively metabolizing. |
| Inefficient click reaction. | Prepare fresh sodium ascorbate solution. Optimize the concentrations of copper, ligand, and this compound. Ensure proper cell permeabilization. | |
| Degradation of this compound. | Store the probe as recommended, protected from light. | |
| High background fluorescence | Excess this compound probe. | Decrease the concentration of the this compound probe. Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the probe. | Include a blocking step (e.g., with BSA) before adding the click reaction cocktail. | |
| Evidence of cell toxicity or morphological changes | Copper-induced cytotoxicity. | Decrease the concentration of CuSO₄. Increase the ratio of the copper-chelating ligand (e.g., THPTA) to copper. Reduce the incubation time for the click reaction. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar (e.g., N-α-propargyl-L-fucosamine-tetraacetate, Ac4FucAl) into cellular glycoproteins.
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
Alkyne-modified sugar (e.g., Ac4FucAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Alkyne-Sugar Stock Solution: Dissolve the alkyne-modified sugar in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the alkyne-modified sugar stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-100 µM). The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.
-
Incubation: Incubate the cells with the alkyne-sugar-containing medium for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: After the incubation period, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated alkyne-modified sugar. The cells are now ready for fixation and labeling with this compound.
Protocol 2: Labeling of Alkyne-Modified Cells with this compound via CuAAC
This protocol details the fixation, permeabilization, and subsequent fluorescent labeling of cells containing alkyne-modified biomolecules.
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.5% Triton X-100 in PBS
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium Ascorbate
-
Deionized water
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Carefully aspirate the PBS from the washed cells.
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add 0.5% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Prepare Click Reaction Cocktail:
-
Note: The click reaction cocktail should be prepared fresh immediately before use.
-
In a microcentrifuge tube, prepare the cocktail by adding the components in the following order (for a 1 mL final volume):
-
885 µL PBS
-
5 µL of 20 mM CuSO₄ stock solution (final concentration: 100 µM)
-
10 µL of 50 mM THPTA stock solution (final concentration: 500 µM)
-
Vortex the mixture of PBS, CuSO₄, and THPTA.
-
Add 1-10 µL of 1 mM this compound stock solution (final concentration: 1-10 µM).
-
Immediately before adding to the cells, add 50 µL of 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM). Vortex briefly.
-
-
-
Click Reaction:
-
Aspirate the PBS from the permeabilized cells.
-
Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
If using coverslips, carefully mount them onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and the chosen counterstain.
-
Mandatory Visualization
Caption: Experimental workflow for labeling cells with this compound.
Caption: Metabolic labeling and click reaction for glycoprotein visualization.
References
- 1. Incorporation of Unnatural Sugars for the Identification of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cy3-PEG3-Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This "click chemistry" reaction involves a rapid and highly specific reaction between a strained alkyne, such as a dibenzocyclooctyne (DBCO), and an azide.[1][2] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions of temperature and pH.[2]
Cy3-PEG3-Azide is a fluorescent probe designed for SPAAC applications. It comprises a bright and photostable Cyanine3 (Cy3) fluorophore, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive azide group. The Cy3 fluorophore allows for sensitive detection using standard fluorescence microscopy and instrumentation. The PEG3 linker enhances water solubility and minimizes steric hindrance, improving accessibility to the target molecule. The azide moiety serves as the reactive handle for covalent ligation to a strained alkyne-modified biomolecule.
These application notes provide detailed protocols and technical information for the use of this compound in SPAAC-mediated labeling of biomolecules for a variety of applications, including live-cell imaging and the study of post-translational modifications.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~624.2 g/mol | [3] |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | |
| Solubility | Water, DMSO, DMF |
Reaction Kinetics of SPAAC
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While the precise k₂ for this compound with a specific cyclooctyne may vary, the following table provides a range of reported values for similar SPAAC reactions, highlighting the influence of the cyclooctyne structure on reaction kinetics. DBCO is a commonly used, highly reactive cyclooctyne for SPAAC.
| Reaction Components | Second-Order Rate Constant (k₂) | Reference |
| Benzyl Azide with various Cyclooctynes | 0.1 - 1.0 M⁻¹s⁻¹ | |
| Tetra-fluorinated Aromatic Azide with Cyclooctyne | ~3.60 M⁻¹s⁻¹ | |
| Azido-modified Protein with Alexa488-DIBO | ~62 M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: General Protocol for Labeling of DBCO-Modified Proteins in Solution
This protocol describes the labeling of a purified protein containing a DBCO group with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Determine the concentration of the DBCO-modified protein solution.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the DBCO-modified protein with a 2-4 fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm the successful conjugation by measuring the absorbance of the purified protein solution at 280 nm (for protein) and 555 nm (for Cy3).
-
Further analysis can be performed using SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the labeled protein should be visible under UV illumination.
-
Protocol 2: Live-Cell Imaging of Azide-Modified Biomolecules
This protocol outlines the labeling of live cells that have been metabolically engineered to express azide-containing biomolecules (e.g., glycoproteins) on their surface.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling)
-
This compound
-
DBCO-functionalized probe (if the metabolic label is an alkyne)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-modified metabolic precursor for 24-72 hours to allow for incorporation into cellular biomolecules. The optimal concentration of the precursor should be determined empirically.
-
-
SPAAC Labeling:
-
Wash the cells twice with pre-warmed complete cell culture medium to remove any unincorporated metabolic precursor.
-
Prepare a solution of this compound in complete cell culture medium at a final concentration of 10-50 µM.
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Staining:
-
Gently wash the cells three to five times with pre-warmed PBS or live-cell imaging buffer to remove excess this compound.
-
If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
-
Imaging:
-
Image the labeled cells immediately using a fluorescence microscope equipped with appropriate filter sets for Cy3 (Excitation: ~555 nm, Emission: ~570 nm) and the nuclear counterstain.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling a DBCO-modified biomolecule.
Caption: Visualizing protein glycosylation using SPAAC.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| High Background Fluorescence | - Insufficient washing- Non-specific binding of the fluorescent probe- Autofluorescence of cells or tissue | - Increase the number and duration of washing steps.- Include a blocking step with a suitable agent (e.g., BSA).- Use a lower concentration of the fluorescent probe.- Include an unstained control to assess autofluorescence and consider using a fluorophore with a different excitation/emission spectrum. | |
| Weak or No Fluorescent Signal | - Inefficient metabolic labeling- Incomplete SPAAC reaction- Low abundance of the target molecule- Photobleaching | - Optimize the concentration and incubation time for the metabolic precursor.- Increase the concentration of the fluorescent probe or the reaction time.- Use signal amplification techniques if possible.- Use an anti-fade mounting medium and minimize exposure to excitation light. | |
| Precipitation of Reagents | - Poor solubility of the fluorescent probe in aqueous buffer | - Ensure the stock solution of this compound in DMSO is fully dissolved before adding to the aqueous reaction buffer.- Maintain a low percentage of organic solvent in the final reaction mixture. | |
| Inhibition of SPAAC Reaction | - Presence of sodium azide in buffers | - Avoid using sodium azide as a preservative in any buffers used for the SPAAC reaction, as it will compete with the azide-modified biomolecule. |
References
In Situ Labeling of Biomolecules using Cy3-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ labeling of biomolecules within their native cellular environment is a powerful technique for elucidating biological processes, from tracking protein synthesis and trafficking to identifying drug targets. This document provides detailed application notes and protocols for the use of Cy3-PEG3-Azide, a fluorescent probe, for the in situ labeling of biomolecules. The methodology primarily relies on the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This reaction enables the covalent ligation of the this compound to a biomolecule of interest that has been metabolically or enzymatically functionalized with an alkyne group. The Cy3 fluorophore allows for visualization by fluorescence microscopy, while the PEG3 (triethylene glycol) linker enhances the probe's solubility and reduces steric hindrance.
Principle of the Method
The in situ labeling strategy using this compound involves a two-step process:
-
Incorporation of an Alkyne Handle: Cells or organisms are first treated with a modified metabolic precursor containing an alkyne functional group. This precursor is incorporated into the desired class of biomolecules (e.g., proteins, DNA, glycans) by the cell's natural biosynthetic machinery. For example, L-homopropargylglycine (HPG) can be used as a surrogate for methionine to label newly synthesized proteins, while 5-ethynyl-2'-deoxyuridine (EdU) can be incorporated into replicating DNA.
-
Click Chemistry Reaction: Following the incorporation of the alkyne handle, the cells are fixed and permeabilized. The this compound is then introduced and covalently attached to the alkyne-modified biomolecules via the CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent such as sodium ascorbate.[4] A chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) catalyst and protect the cells from copper-induced damage.[5]
Applications
The versatility of the metabolic labeling approach combined with the specificity of the click reaction allows for a wide range of applications, including:
-
Visualizing Newly Synthesized Proteins: To study protein synthesis dynamics in response to various stimuli or during different cellular states.
-
Tracking DNA Replication: To identify and visualize proliferating cells.
-
Labeling and Tracking Glycans: To study their roles in cell signaling and disease.
-
Investigating Post-Translational Modifications: By using alkyne-modified analogs of modifying groups.
-
Studying Signaling Pathways: By specifically labeling and visualizing proteins involved in a particular pathway, such as the mTOR signaling pathway which regulates protein synthesis.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Situ CuAAC
| Reagent | Stock Concentration | Final Concentration | Reference |
| Metabolic Labeling | |||
| L-homopropargylglycine (HPG) | 10 mM in DMSO | 50 µM | |
| 5-ethynyl-2'-deoxyuridine (EdU) | 10 mM in DMSO | 10 µM | |
| Click Reaction Cocktail | |||
| This compound | 1-5 mM in DMSO | 1-10 µM | |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-100 µM | |
| THPTA (or TBTA) | 10-50 mM in DMSO/H₂O | 250-500 µM | |
| Sodium Ascorbate | 100-500 mM in H₂O (freshly prepared) | 2.5-5 mM |
Table 2: Typical Incubation Times for In Situ Labeling
| Step | Incubation Time | Temperature | Notes |
| Metabolic Labeling | |||
| Protein Labeling (HPG) | 1-4 hours | 37°C | Incubation time can be varied to label proteins synthesized over different time windows. |
| DNA Labeling (EdU) | 30 minutes - 2 hours | 37°C | Shorter incubation times are suitable for pulse-labeling replicating cells. |
| Fixation & Permeabilization | |||
| Fixation (4% PFA) | 15 minutes | Room Temperature | |
| Permeabilization (0.5% Triton X-100) | 10 minutes | Room Temperature | |
| Click Reaction | 30-60 minutes | Room Temperature | Protect from light to prevent photobleaching of the Cy3 dye. |
Experimental Protocols
Protocol 1: In Situ Labeling of Nascent Proteins in Cultured Cells
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Buffer: PBS, pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA
-
Sodium Ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Metabolic Labeling:
-
Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing 50 µM HPG.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Cocktail immediately before use. For each 500 µL of reaction cocktail, add the following to the Click Reaction Buffer (PBS) in the order listed:
-
5 µL of 1 mM this compound (final concentration: 10 µM)
-
2.5 µL of 20 mM CuSO₄ (final concentration: 100 µM)
-
12.5 µL of 10 mM THPTA (final concentration: 250 µM)
-
12.5 µL of 100 mM Sodium Ascorbate (freshly prepared) (final concentration: 2.5 mM)
-
-
Vortex the cocktail to mix.
-
Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: The CuAAC "click" reaction covalently links an alkyne-modified biomolecule with this compound.
General Experimental Workflow for In Situ Labeling
Caption: A streamlined workflow for the in situ labeling of biomolecules using click chemistry.
Application Example: Studying the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, in part by controlling protein synthesis. In situ labeling of nascent proteins can be used to identify proteins whose translation is dependent on mTOR signaling.
Caption: Visualizing mTOR-dependent protein synthesis using in situ labeling.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling and Imaging of Glycans using Cy3-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell signaling, immune response, and disease progression. The dynamic nature of the glycome presents a significant challenge for its study. Metabolic glycan labeling, coupled with bioorthogonal chemistry, has emerged as a powerful technique for the visualization and analysis of glycans in living systems.[1][2][3] This two-step strategy involves the metabolic incorporation of a sugar analog bearing a bioorthogonal chemical reporter, such as an alkyne group, into cellular glycans.[4] Subsequently, a fluorescent probe containing a complementary reactive group, in this case, Cy3-PEG3-Azide, is used for covalent ligation and visualization via a "click chemistry" reaction.[2]
The azide group on the this compound probe is small and bio-inert, minimizing perturbation to biological systems. The triethylene glycol (PEG3) linker enhances the hydrophilicity of the molecule, improving its solubility in aqueous media for biological applications. The Cy3 fluorophore is a bright and photostable cyanine dye, making it well-suited for fluorescence microscopy and other imaging applications. This document provides detailed protocols for the use of this compound in conjunction with metabolic labeling of glycans using alkyne-modified sugars for cellular imaging.
Principle of the Method
The metabolic labeling and imaging of glycans using this compound is a two-stage process:
-
Metabolic Incorporation of an Alkyne-Modified Sugar: Cells are cultured in the presence of a peracetylated alkyne-containing monosaccharide analog (e.g., N-α-D-mannosamine-alkyne, tetraacetylated - Ac4ManNAl). The peracetylated form enhances cell permeability. Once inside the cell, the acetyl groups are removed by cellular esterases, and the alkyne-sugar is metabolized and integrated into the glycan structures of glycoproteins by the cell's own biosynthetic machinery.
-
Click Chemistry Ligation with this compound: The azide group of the this compound probe reacts specifically and efficiently with the alkyne group incorporated into the glycans. This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the Cy3 fluorophore to the target glycans. This ligation can be achieved through two primary methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne on the sugar, which reacts with the azide without the need for a toxic copper catalyst, making it ideal for live-cell imaging.
-
Data Presentation
The following tables summarize key quantitative parameters relevant to metabolic glycan labeling and imaging experiments.
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Cell Culture (Metabolic Labeling) | CuAAC Reaction (in vitro/fixed cells) | SPAAC Reaction (live cells) |
| Alkyne-Modified Sugar (e.g., Ac4ManNAl) | 25-100 µM | - | - |
| This compound | - | 10-50 µM | 5-25 µM |
| Copper(II) Sulfate (CuSO4) | - | 100 µM | - |
| Copper Ligand (e.g., TBTA) | - | 500 µM | - |
| Reducing Agent (e.g., Sodium Ascorbate) | - | 5 mM | - |
| DBCO-functionalized probe (if applicable) | - | - | 10-50 µM |
Table 2: Typical Timelines and Conditions for Experiments
| Experimental Step | Duration | Temperature | Notes |
| Metabolic Labeling | 1-3 days | 37°C | Optimal time may vary depending on cell type and metabolic rate. |
| CuAAC Reaction | 30-60 minutes | Room Temperature | Protect from light. |
| SPAAC Reaction | 60-120 minutes | 37°C | Protect from light. Performed in physiological media. |
| Fluorescence Imaging | Variable | Room Temperature | Dependent on microscope setup and experimental design. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with an Alkyne-Modified Sugar
This protocol describes the metabolic incorporation of an alkyne-modified sugar into the glycans of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated alkyne-modified sugar (e.g., N-α-D-mannosamine-alkyne, tetraacetylated - Ac4ManNAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, culture dish with coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Alkyne-Sugar Stock Solution: Dissolve the peracetylated alkyne-modified sugar in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Dilute the alkyne-sugar stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the alkyne-modified sugar. Incubate the cells for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After the incubation period, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated alkyne-sugar. The cells are now ready for click chemistry ligation.
Protocol 2: Imaging of Metabolically Labeled Glycans using CuAAC with this compound
This protocol is suitable for fixed cells or in vitro applications where the potential toxicity of copper is not a concern.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the metabolically labeled cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
(Optional) Permeabilization: If intracellular glycan imaging is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following components in order:
-
885 µL of PBS
-
10 µL of a 10 mM this compound stock solution in DMSO (final concentration: 100 µM)
-
5 µL of a 100 mM CuSO4 stock solution in water (final concentration: 500 µM)
-
50 µL of a 100 mM TBTA stock solution in DMSO (final concentration: 5 mM)
-
50 µL of a 100 mM sodium ascorbate stock solution in water (freshly prepared) (final concentration: 5 mM)
-
Note: The final concentrations may need to be optimized for your specific application.
-
-
Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and the counterstain.
Protocol 3: Live-Cell Imaging of Metabolically Labeled Glycans using SPAAC with this compound
This protocol is designed for imaging glycans in living cells, as it avoids the use of a copper catalyst. For this protocol, cells should be metabolically labeled with a sugar containing a strained alkyne, such as a DBCO-modified sugar.
Materials:
-
Cells metabolically labeled with a strained alkyne-modified sugar (e.g., Ac4ManNDBCO)
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
PBS
Procedure:
-
Washing: Gently wash the metabolically labeled cells three times with pre-warmed PBS or live-cell imaging medium to remove any unincorporated alkyne-sugar.
-
Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 5-25 µM).
-
SPAAC Reaction: Add the this compound containing medium to the cells and incubate for 60-120 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorescent probe.
-
Imaging: The cells are now ready for immediate live-cell imaging using a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions. Use appropriate filter sets for Cy3.
Visualizations
Caption: Experimental workflow for metabolic labeling and imaging of glycans.
Caption: Schematic of metabolic glycan labeling and click chemistry detection.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Cy3-PEG3-Azide Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] This reaction is characterized by its high yield, broad scope, and compatibility with aqueous environments, making it an invaluable tool for bioconjugation.[1][2][3] The use of Cy3-PEG3-Azide allows for the introduction of a bright and photostable cyanine fluorescent dye to alkyne-modified biomolecules, enabling their visualization and tracking in various biological systems. The polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance.
These application notes provide detailed protocols and optimal buffer conditions for the efficient conjugation of this compound to alkyne-functionalized biomolecules. The included methodologies are designed to maximize reaction efficiency while preserving the integrity of sensitive biological samples.
Key Reaction Parameters and Buffer Conditions
The success of the CuAAC reaction is critically dependent on several factors, including the choice of buffer, pH, copper source, reducing agent, and a stabilizing ligand for the catalytic Cu(I) ion.
Buffer Selection: A variety of buffers can be used for the CuAAC reaction. Phosphate-buffered saline (PBS) or sodium phosphate buffers are commonly employed. Triethylammonium acetate buffer has also been reported to be effective. It is crucial to avoid buffers containing primary amines, such as Tris, as they can interfere with certain labeling strategies.
pH: The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12. However, for most bioconjugation applications, a pH of 7.0 to 7.5 is recommended to ensure the stability of the biomolecules.
Copper Source: Copper(II) sulfate (CuSO₄) is the most common and convenient source of the copper catalyst. The active catalyst, Cu(I), is generated in situ by a reducing agent.
Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state. It is typically used in excess to maintain a sufficient concentration of Cu(I) throughout the reaction.
Cu(I)-Stabilizing Ligands: To enhance reaction rates and protect biomolecules from damage by reactive oxygen species that can be generated, a Cu(I)-stabilizing ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are two of the most effective and commonly used ligands. These ligands stabilize the Cu(I) oxidation state and increase the reaction efficiency.
Quantitative Data Summary
The following table summarizes the recommended concentrations and conditions for an efficient this compound click reaction.
| Parameter | Recommended Range/Value | Notes |
| Buffer | Sodium Phosphate, PBS | Avoid amine-containing buffers like Tris. |
| pH | 7.0 - 7.5 | Optimal for most biomolecule stability. |
| Alkyne-Biomolecule | 10 µM - 1 mM | Concentration can be optimized based on the specific application. |
| This compound | 1.5 - 10 molar excess | An excess of the azide label is generally used to ensure complete labeling. |
| Copper (CuSO₄) | 50 µM - 2 mM | Higher concentrations can increase reaction speed but may also increase biomolecule damage. |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 250 µM - 10 mM | A 5:1 ligand to copper ratio is often recommended. |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 100 mM | Should be prepared fresh. |
| Temperature | Room Temperature (20-25°C) | The reaction is generally efficient at room temperature. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored to determine the optimal time. |
| Solvent | Aqueous buffer (DMSO co-solvent if needed) | DMSO can be used to dissolve hydrophobic reagents, but the final concentration should be kept low (<20%) to avoid protein precipitation. |
Experimental Protocols
General Protocol for Labeling Alkyne-Modified Proteins
This protocol provides a general guideline for the conjugation of this compound to an alkyne-modified protein. Optimization may be required for specific proteins and applications.
Materials and Reagents:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )
-
DMSO (if required for dissolving this compound)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. If the azide is dissolved in DMSO, ensure the final DMSO concentration is low.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let this premix stand for a few minutes.
-
Add Catalyst Premix: Add the CuSO₄/THPTA premix to the protein-azide mixture and mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed with gentle mixing.
-
Purification: Purify the labeled protein from unreacted label and catalyst components using an appropriate method, such as size-exclusion chromatography or dialysis.
Protocol for Labeling Alkyne-Modified Oligonucleotides
This protocol is adapted for the labeling of alkyne-modified DNA or RNA oligonucleotides.
Materials and Reagents:
-
Alkyne-modified oligonucleotide in nuclease-free water
-
This compound
-
2M Triethylammonium acetate buffer, pH 7.0
-
Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
-
Sodium Ascorbate stock solution (5 mM in water, prepare fresh )
-
DMSO
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in water.
-
Add Buffer and Co-solvent: Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M. Add DMSO as needed.
-
Add Azide: Add the this compound stock solution and vortex.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution and mix briefly.
-
Degas (Optional but Recommended): Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.
-
Add Catalyst: Add the Copper(II)-TBTA stock solution to initiate the reaction.
-
Incubate: Incubate the reaction at room temperature overnight.
-
Purification: Precipitate the labeled oligonucleotide using ethanol or purify by HPLC or PAGE.
Visualizations
References
Application Notes and Protocols: Purification of Cy3-PEG3-Azide Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in life sciences research, enabling the visualization and quantification of proteins in a multitude of applications, including immunocytochemistry, flow cytometry, and fluorescence microscopy.[1][2] Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for protein labeling.[2][3] This document provides detailed application notes and protocols for the purification of proteins labeled with a Cy3-PEG3-Azide linker. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces aggregation of the labeled protein, while the azide group allows for subsequent bioorthogonal "click" chemistry reactions.[1]
Proper purification of the labeled protein is a critical step to remove unconjugated dye and other reaction components, which can otherwise lead to high background signals and inaccurate experimental results. This guide outlines the labeling reaction, various purification strategies, and essential quality control measures to ensure the generation of high-quality fluorescently labeled protein conjugates.
I. This compound Protein Labeling
The labeling strategy involves the reaction of an amine-reactive Cy3 derivative with the primary amines (e.g., lysine residues) on the surface of the protein. The this compound reagent contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines in a basic buffer to form a stable amide bond.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester of the this compound molecule, leading to the formation of a stable amide linkage and the release of NHS.
Figure 1: Reaction of Protein Amine with this compound-NHS Ester.
II. Experimental Protocols
A. Protein Preparation
For optimal labeling, the protein solution must be in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed.
Protocol: Buffer Exchange
-
Dialysis: Dialyze the protein solution against 100 volumes of amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) for at least 4 hours at 4°C, with at least two buffer changes.
-
Spin Desalting Columns: For smaller sample volumes, use a spin desalting column equilibrated with the desired amine-free buffer according to the manufacturer's instructions.
B. Labeling Reaction
The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein to achieve the desired degree of labeling (DOL). A higher DOL can lead to signal quenching and potential protein denaturation.
Protocol: Protein Labeling
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is often a 10 to 20-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation, protected from light.
III. Purification of Labeled Proteins
The removal of unconjugated this compound is crucial for downstream applications. Several chromatography techniques can be employed for this purpose, with the choice depending on the scale of the preparation and the properties of the protein.
A. Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size. It is a gentle method that effectively separates the larger labeled protein from the smaller, unconjugated dye molecules.
Protocol: SEC Purification
-
Column Selection: Choose a size exclusion resin with a fractionation range appropriate for the molecular weight of the target protein. For example, Sephadex G-25 is suitable for removing small molecules like free dyes from proteins.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS) at the recommended flow rate.
-
Sample Application: Load the labeling reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will elute in the void volume or early fractions, while the unconjugated dye will be retained and elute later.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm (for protein) and 550 nm (for Cy3 dye). Pool the fractions containing the labeled protein.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. The hydrophobic Cy3 dye increases the hydrophobicity of the labeled protein, allowing for its separation from the unlabeled protein and free dye. This technique is performed under non-denaturing conditions.
Protocol: HIC Purification
-
Column and Buffer Selection: Choose a HIC resin (e.g., Phenyl Sepharose) and a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer).
-
Equilibration: Equilibrate the HIC column with the high-salt binding buffer.
-
Sample Preparation and Loading: Add a high concentration of salt to the labeling reaction mixture to match the binding buffer conditions and load it onto the column.
-
Wash: Wash the column with the binding buffer to remove any unbound material.
-
Elution: Elute the bound protein using a decreasing salt gradient. The more hydrophobic, labeled protein will elute at a lower salt concentration than the unlabeled protein.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and 550 nm.
C. Reversed-Phase Chromatography (RPC)
RPC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical purposes but can also be applied for preparative purification of labeled proteins and peptides. Note that the organic solvents used in RPC can be denaturing to some proteins.
Protocol: RPC Purification
-
Column Selection: Use a C4, C8, or C18 reversed-phase column suitable for protein separations.
-
Mobile Phase: Prepare a polar mobile phase (A), typically 0.1% trifluoroacetic acid (TFA) in water, and a less polar mobile phase (B), such as 0.1% TFA in acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (high percentage of A).
-
Sample Loading: Load the labeling reaction mixture onto the column.
-
Elution: Elute the bound molecules using a gradient of increasing organic solvent (mobile phase B). The labeled protein will elute at a specific concentration of the organic solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm and 550 nm.
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Size and Stokes radius | Gentle, non-denaturing conditions; good for removing small molecules. | Can lead to sample dilution; lower resolution compared to other methods. |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Non-denaturing conditions; can separate labeled from unlabeled protein. | Requires high salt concentrations which may affect some proteins. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High resolution; volatile mobile phases are easy to remove. | Organic solvents can denature proteins; strong binding may lead to poor recovery. |
IV. Quality Control of Labeled Proteins
After purification, it is essential to characterize the labeled protein to ensure its quality and suitability for downstream applications.
A. Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the consistency and reproducibility of experiments. It can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (550 nm for Cy3).
Protocol: DOL Calculation
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye at 280 nm (A₂₈₀ / A_max of the dye). For Cy3, this is typically around 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (for Cy3, ε is ~150,000 M⁻¹cm⁻¹).
-
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL for antibodies is typically between 2 and 10. For other proteins, the optimal DOL should be determined empirically, with a general recommendation of 0.5 to 1 to avoid over-labeling.
B. Purity Assessment
The purity of the labeled protein can be assessed by SDS-PAGE. The labeled protein should appear as a single fluorescent band when visualized under UV light, and a single Coomassie-stained band.
V. Application Example: Labeled Antibody in Immunofluorescence
A Cy3-labeled antibody can be used to detect a specific protein of interest within a cell. The following diagram illustrates a simplified workflow.
Figure 2: Workflow for Immunofluorescence using a Cy3-labeled antibody.
VI. Signaling Pathway Visualization
Cy3-labeled proteins are instrumental in studying cellular signaling pathways. For instance, a Cy3-labeled ligand can be used to track its binding to a receptor and the subsequent downstream signaling cascade.
Figure 3: A generic G-protein coupled receptor signaling pathway.
VII. Conclusion
The purification of this compound labeled proteins is a critical step that directly impacts the quality and reliability of experimental data. By carefully selecting the appropriate purification method and performing rigorous quality control checks, researchers can generate high-quality fluorescent protein conjugates for a wide range of applications in biological research and drug development.
References
Application Notes and Protocols for Cy3-PEG3-Azide Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Cy3-PEG3-Azide in labeling biomolecules through click chemistry. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this reagent ideal for a variety of bioconjugation applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Introduction to this compound Labeling
This compound is a fluorescent labeling reagent that incorporates the bright and photostable cyanine dye, Cy3, attached to a three-unit polyethylene glycol (PEG) spacer terminated with an azide group. This azide functionality allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne group via "click chemistry". This method is highly specific and efficient, proceeding under mild, aqueous conditions, which is ideal for labeling sensitive biological samples.[1][2]
Two primary forms of click chemistry are utilized for this compound conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the target biomolecule, forming a stable triazole linkage.[3][4][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) on the biomolecule, which reacts spontaneously with the azide group. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.
Quantitative Data for Labeling Reactions
Optimizing the stoichiometry and molar ratio of reactants is critical for achieving efficient and specific labeling while minimizing non-specific binding and background fluorescence. The following tables provide recommended starting points for labeling reactions.
Table 1: Recommended Molar Ratios for CuAAC Labeling
| Reactant | Recommended Molar Excess (relative to biomolecule) | Concentration Range | Notes |
| Alkyne-modified Biomolecule | 1 | 1-10 mg/mL | The concentration of the biomolecule should be as high as practically possible to ensure efficient reaction kinetics. |
| This compound | 5 - 20 fold | 1-10 mM | A molar excess of the dye ensures complete labeling of the alkyne sites. |
| Copper(II) Sulfate (CuSO₄) | 10 - 50 fold | 50-250 µM | To be used with a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 50 - 100 fold | 1-5 mM | Maintains copper in the active Cu(I) state. |
| Copper Ligand (e.g., TBTA, THPTA) | 10 - 50 fold | 100-500 µM | Protects the biomolecule from oxidative damage and enhances reaction rate. |
Table 2: Recommended Molar Ratios for SPAAC Labeling
| Reactant | Recommended Molar Excess (relative to biomolecule) | Concentration Range | Notes |
| Cyclooctyne-modified Biomolecule | 1 | 1-10 mg/mL | Higher concentrations favor faster reaction rates. |
| This compound | 2 - 10 fold | 1-5 mM | A lower excess is often sufficient due to the high reactivity of strained cyclooctynes. |
Experimental Protocols
The following are detailed protocols for labeling alkyne- or cyclooctyne-modified biomolecules with this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling purified alkyne-modified proteins, nucleic acids, or other biomolecules in vitro.
Materials:
-
Alkyne-modified biomolecule in a copper-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Copper Ligand (e.g., TBTA or THPTA) stock solution (e.g., 10 mM in DMSO)
-
DMSO (anhydrous)
-
Purification resin (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule solution
-
This compound stock solution (to the desired final molar excess)
-
Copper Ligand stock solution
-
Copper(II) Sulfate stock solution
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Cy3-labeled biomolecule from excess reagents using size-exclusion chromatography, dialysis, or another suitable purification method.
Diagram of CuAAC Experimental Workflow:
Caption: Workflow for CuAAC labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for labeling biomolecules in living cells or other complex biological systems where copper is cytotoxic.
Materials:
-
Cyclooctyne-modified biomolecule (e.g., in cell culture media or a biocompatible buffer)
-
This compound
-
DMSO (anhydrous)
-
Purification method (if applicable, e.g., cell sorting, protein purification resin)
Procedure:
-
Prepare the Biomolecule: If working with purified biomolecules, dissolve the cyclooctyne-modified molecule in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. For cell labeling, ensure cells have been metabolically labeled with a cyclooctyne-containing precursor.
-
Prepare the this compound Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Labeling Reaction:
-
For Purified Biomolecules: Add the this compound stock solution to the biomolecule solution to the desired final concentration.
-
For Cell Labeling: Add the this compound stock solution directly to the cell culture media to the desired final concentration (typically in the low micromolar range).
-
-
Incubation: Incubate the reaction mixture.
-
For Purified Biomolecules: Incubate for 2-12 hours at room temperature or overnight at 4°C, protected from light.
-
For Cell Labeling: Incubate under normal cell culture conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours.
-
-
Washing and Purification:
-
For Purified Biomolecules: Purify the labeled biomolecule using size-exclusion chromatography or dialysis.
-
For Cell Labeling: Wash the cells several times with fresh media or PBS to remove unreacted dye before analysis.
-
Diagram of SPAAC Experimental Workflow:
Caption: Workflow for SPAAC labeling.
Signaling Pathway and Logical Relationship Diagram
The choice between CuAAC and SPAAC is a critical decision in the experimental design for labeling with this compound. The following diagram illustrates the logical relationship guiding this choice.
Caption: Decision path for choosing the appropriate click chemistry method.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | Hydrolysis of this compound | Prepare fresh stock solutions of the dye immediately before use. Ensure DMSO is anhydrous. |
| Incorrect pH of reaction buffer | For CuAAC, verify the pH is between 7 and 8. | |
| Insufficient molar excess of dye | Increase the molar ratio of this compound to the biomolecule. | |
| Inactive copper catalyst (CuAAC) | Use freshly prepared sodium ascorbate solution. Ensure proper concentration of the copper ligand. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Optimize the purification step. For cell-based assays, increase the number and duration of washing steps. |
| Non-specific binding of the dye | Include a blocking step (e.g., with BSA) in your protocol if applicable. Reduce the concentration of the dye. | |
| Biomolecule Precipitation | High concentration of organic solvent | Ensure the final concentration of DMSO in the reaction mixture is low (typically <10%). |
| Aggregation due to labeling | Optimize the molar ratio of the dye to the biomolecule to avoid over-labeling. |
References
Troubleshooting & Optimization
Low fluorescence signal with Cy3-PEG3-Azide labeling
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Cy3-PEG3-Azide labeling experiments. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low fluorescence signals.
Troubleshooting Guide: Low Fluorescence Signal
Low fluorescence intensity is a common challenge in experiments involving fluorescent labeling. This guide provides a systematic approach to identifying and resolving the root causes of a weak signal when using this compound.
Q1: My Cy3 fluorescence signal is much lower than expected. What are the potential causes?
A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from the labeling reaction to image acquisition. The primary areas to investigate are the click chemistry reaction efficiency, the integrity and handling of the this compound reagent, the properties of the labeled biomolecule, and the imaging setup.
A logical workflow for troubleshooting this issue is presented below.
Q2: How can I determine if the click chemistry reaction was successful?
An inefficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a primary suspect for low signal.
-
Catalyst Preparation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. It is crucial to prepare the catalyst solution freshly. The use of a stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency.[1]
-
Reagent Stoichiometry: Ensure the correct molar ratios of your alkyne-modified biomolecule, this compound, copper catalyst, and reducing agent (e.g., sodium ascorbate). A common starting point is to use a slight excess of the azide-dye.
-
Reaction Conditions: The reaction is generally robust to pH (typically performed between pH 4 and 12) and can be conducted at room temperature.[2] However, degassing the reaction mixture to remove oxygen can help maintain the active Cu(I) state.
You can verify the success of the reaction through analytical methods such as mass spectrometry to confirm the mass shift corresponding to the addition of the this compound moiety or by gel electrophoresis, where a fluorescent band corresponding to your labeled biomolecule should be visible under UV illumination.
Q3: Could the this compound reagent itself be the problem?
Yes, the quality and handling of the fluorescent probe are critical.
-
Storage and Handling: this compound should be stored protected from light and moisture at -20°C.[3][4][5] Repeated freeze-thaw cycles should be avoided. Allow the reagent to warm to room temperature before opening to prevent condensation.
-
Purity: Use high-purity reagents. Impurities in either the azide or the alkyne-modified biomolecule can inhibit the reaction.
Q4: I have confirmed the reaction worked, but the signal is still weak. What should I investigate next?
If the labeling reaction is successful, the issue may lie with the properties of the labeled conjugate or the surrounding environment.
-
Degree of Labeling (DOL): An optimal DOL is crucial. While a higher DOL might seem desirable, over-labeling can lead to self-quenching, where adjacent Cy3 molecules interact and reduce overall fluorescence. The ideal DOL for antibodies is typically in the range of 2-10. It is recommended to perform a titration to determine the optimal dye-to-biomolecule ratio for your specific application.
-
Purification: Incomplete removal of unreacted this compound after the labeling reaction can contribute to high background fluorescence, which can make a specific signal appear weak. Ensure your purification method (e.g., size exclusion chromatography, dialysis, or spin columns) is effective.
-
Environmental Effects: The fluorescence of Cy3 can be influenced by its local environment. Factors such as the proximity to certain amino acids (e.g., tryptophan) or nucleobases can lead to quenching. While Cy3 fluorescence is largely independent of pH in the 4-10 range, extreme pH values can affect the signal.
-
Photobleaching: Cy3, like all fluorophores, is susceptible to photobleaching (light-induced signal loss). Minimize exposure of your labeled sample to excitation light and use an anti-fade mounting medium if applicable.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy3? A1: Cy3 has a maximum excitation at approximately 550 nm and a maximum emission around 570 nm. It is compatible with standard TRITC filter sets.
Q2: How does the PEG3 linker affect the labeling and fluorescence? A2: The PEG3 (polyethylene glycol) linker is a short, hydrophilic spacer. It helps to increase the aqueous solubility of the Cy3 dye and separates it from the biomolecule. This can minimize potential interactions between the dye and the biomolecule that might lead to quenching and can improve the accessibility of the azide for the click reaction.
Q3: Can I use copper-free click chemistry with this compound? A3: Yes, if your biomolecule is modified with a strained alkyne (e.g., DBCO, BCN), you can perform a strain-promoted azide-alkyne cycloaddition (SPAAC). This approach is advantageous as it eliminates the need for a copper catalyst, which can be toxic to living cells.
Q4: How should I store my Cy3-labeled biomolecule? A4: Store the labeled conjugate under the same conditions as the unlabeled biomolecule, but with the added precaution of protecting it from light. For long-term storage, it is recommended to aliquot the sample and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: My unlabeled control sample shows high background. What can I do? A5: High background in an unlabeled control can be due to autofluorescence from the sample itself or from impurities in the buffer or on the slide. Using spectrally distinct fluorophores, appropriate blocking steps, and clean reagents can help mitigate this.
Quantitative Data Summary
The following tables provide quantitative data on factors that can influence Cy3 fluorescence.
Table 1: Environmental Effects on Cy3 Quantum Yield
| Environment | Reported Quantum Yield (Φ) | Reference |
| Non-viscous aqueous solution | ~0.04 | |
| Conjugated to DNA | ~0.24 | |
| In complex with β-cyclodextrin | Increased by 10% | |
| In complex with methyl-β-cyclodextrin | Increased by 8% |
Quantum yield is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. The data indicates that the quantum yield of Cy3 is highly sensitive to its local environment and can be significantly enhanced when its rotational freedom is restricted, such as when conjugated to a macromolecule.
Table 2: pH Influence on Cy3 Fluorescence Intensity
| pH Range | Effect on Fluorescence Intensity | Reference |
| 3.5 - 9.0 | Remains nearly constant (within ~5%) | |
| > 9.0 | Potential for slight decrease | |
| < 3.5 | Potential for decrease |
Cy3 is known for its relatively stable fluorescence across a broad pH range, making it a robust choice for various biological applications.
Experimental Protocols
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling
This protocol provides a starting point for labeling an alkyne-modified oligonucleotide with this compound. Optimization may be required for different biomolecules.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA (or other Cu(I)-stabilizing ligand)
-
Sodium Ascorbate
-
Nuclease-free water
-
DMSO (for dissolving azide, if necessary)
-
Appropriate buffer (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or nuclease-free water.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in nuclease-free water. This solution must be prepared fresh immediately before use.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Vortex briefly and let it sit for a few minutes to allow the complex to form.
-
-
Labeling Reaction:
-
In a separate microcentrifuge tube, dissolve your alkyne-modified oligonucleotide in buffer to a final concentration of ~50-100 µM.
-
Add this compound to the oligonucleotide solution. A 2-5 fold molar excess of the azide is typically recommended for a single labeling event.
-
Add the premixed catalyst solution to the oligonucleotide/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 2.5-5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light. The reaction time can be optimized based on the specific reactants.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess dye and catalyst using a suitable method such as ethanol precipitation, size exclusion chromatography, or a commercial oligo cleanup kit.
-
-
Quantification and Storage:
-
Determine the concentration and degree of labeling of the purified conjugate using UV-Vis spectrophotometry.
-
Store the purified, labeled oligonucleotide at -20°C, protected from light.
-
References
Technical Support Center: Troubleshooting Poor Yield in Cy3-PEG3-Azide Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Cy3-PEG3-Azide click chemistry reactions. The following question-and-answer format directly addresses common issues encountered during experimentation, offering detailed solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: I am seeing little to no formation of my Cy3-labeled product. What are the most common causes for complete reaction failure?
A1: Complete failure of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, often referred to as "click chemistry," can typically be attributed to issues with the catalyst, reagents, or reaction environment. Key factors include:
-
Inactive Copper Catalyst: The active catalytic species in CuAAC is Copper(I) (Cu(I)).[1] If you are starting with a Copper(II) (Cu(II)) salt, such as copper sulfate (CuSO₄), a reducing agent is essential to generate Cu(I) in situ.[2][3] Insufficient or degraded reducing agent will prevent the formation of the active catalyst.
-
Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the reaction.[4][5] It is crucial to degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality and Stoichiometry: Ensure that your this compound and alkyne-functionalized molecule are of high purity and have not degraded. Incorrect stoichiometry, such as a significant excess or deficit of one reactant, can also impede the reaction.
-
Inhibitors: Components in your reaction mixture, such as buffers containing amines (e.g., Tris), can interfere with the reaction.
Q2: My reaction is working, but the yield of the Cy3-labeled product is consistently low. How can I improve it?
A2: Low yields are a common challenge and can often be resolved by optimizing the reaction conditions. Consider the following troubleshooting steps:
-
Optimize Reagent Concentrations: The concentrations of the reactants, copper catalyst, ligand, and reducing agent are critical. A systematic titration of each component can help identify the optimal conditions for your specific system.
-
Increase Reaction Time and Temperature: While click chemistry is known for being fast, some reactions may require longer incubation times for completion. Gently heating the reaction (e.g., to 37-50°C) can also increase the reaction rate, but be mindful of the thermal stability of your biomolecules and the Cy3 dye.
-
Improve Solubility: Poor solubility of either the reactants or the product can lead to low yields. Consider adjusting the solvent system. For example, adding co-solvents like DMSO or DMF to aqueous buffers can improve the solubility of hydrophobic molecules.
-
Ensure Efficient Mixing: For heterogeneous mixtures or viscous solutions, ensure adequate mixing to facilitate molecular interactions.
Q3: I observe a color change in my reaction mixture (e.g., turning dark or forming a precipitate). What does this indicate?
A3: A visible change in the reaction mixture often points to catalyst instability or side reactions:
-
Catalyst Precipitation: The copper catalyst may precipitate out of solution if it is not properly stabilized by a ligand, leading to a loss of catalytic activity. The use of a copper-chelating ligand is highly recommended to prevent this.
-
Side Reactions: Undesirable side reactions, such as the homodimerization of the alkyne (Glaser coupling), can lead to the formation of insoluble byproducts.
-
Insolubility of Product: The newly formed Cy3-labeled product may have limited solubility in the reaction solvent, causing it to precipitate out of the solution.
Q4: How can I minimize the degradation of the Cy3 dye during the click reaction?
A4: Cyanine dyes like Cy3 can be susceptible to degradation, particularly in the presence of reactive oxygen species (ROS) which can be generated by the copper catalyst and reducing agent.
-
Use a Ligand: Copper-chelating ligands, such as THPTA or TBTA, not only stabilize the Cu(I) catalyst but also help to prevent copper-mediated damage to the dye and biomolecules.
-
Degas Thoroughly: Removing dissolved oxygen from the reaction mixture is crucial to minimize the formation of ROS.
-
Protect from Light: Cy3 is a fluorescent dye and can be susceptible to photobleaching. It is good practice to protect the reaction mixture from light, especially during long incubation periods.
Q5: What are the best practices for purifying the Cy3-labeled product after the reaction?
A5: Effective purification is essential to remove unreacted starting materials, the copper catalyst, and any byproducts. The choice of purification method will depend on the nature of your product.
-
Chromatography: Techniques like HPLC, FPLC, or size-exclusion chromatography are often used to purify labeled biomolecules.
-
Filtration: For larger molecules like proteins or oligonucleotides, molecular weight cut-off filters can be used to remove smaller molecules like excess dye and catalyst.
-
Precipitation: In some cases, the product can be selectively precipitated to separate it from the reaction components.
Quantitative Data Summary
For successful this compound click chemistry, the following tables provide a summary of typical reagent concentrations and reaction parameters. Note that these are starting points, and optimization for your specific application is recommended.
| Component | Typical Concentration Range | Key Considerations |
| Azide (e.g., this compound) | 10 µM - 1 mM | The limiting reagent is often the biomolecule. |
| Alkyne-modified molecule | 1.1 - 10 equivalents (relative to azide) | A slight excess of the smaller molecule is often used. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | To be used with a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 equivalents (relative to Copper) | A fresh solution should always be used. |
| Copper(I) Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to Copper) | Essential for stabilizing Cu(I) and preventing side reactions. |
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature (20-25°C) to 50°C | Higher temperatures can increase reaction rates but may affect biomolecule stability. |
| Reaction Time | 30 minutes to 24 hours | Monitor reaction progress to determine the optimal time. |
| pH | 4 - 11 | The reaction is generally tolerant of a wide pH range. For biomolecules, maintain a pH that ensures their stability. |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O | Co-solvents can be used to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Chemistry
-
In a microcentrifuge tube, dissolve your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the this compound from a stock solution (typically in DMSO).
-
Add the copper(I) ligand (e.g., THPTA) from a stock solution.
-
Thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the copper(II) sulfate from a stock solution.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
-
Continue to blanket the reaction with the inert gas, cap the tube tightly, and mix.
-
Incubate the reaction at the desired temperature, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, gel electrophoresis).
-
Once the reaction is complete, proceed with purification.
Protocol 2: Degassing the Reaction Mixture
-
Combine all reaction components except for the reducing agent.
-
Insert a fine needle connected to an inert gas line (argon or nitrogen) into the solution, ensuring the needle tip is below the liquid surface.
-
Gently bubble the gas through the solution for 5-10 minutes to displace dissolved oxygen.
-
While maintaining a gentle stream of inert gas over the surface of the liquid, add the reducing agent to initiate the reaction.
-
Immediately cap the reaction vessel tightly.
Visualizations
Caption: A general workflow for performing a this compound click chemistry reaction.
Caption: A decision tree for troubleshooting poor yield in click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
How to reduce background fluorescence with Cy3-PEG3-Azide?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3-PEG3-Azide. Our goal is to help you minimize background fluorescence and achieve high-quality, specific signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence can originate from several factors, broadly categorized as issues related to the probe itself, the experimental protocol, or the sample properties. Key sources include:
-
Non-specific binding of the probe: The Cy3 dye, the PEG linker, or the azide group can non-specifically adhere to cellular components or the substrate. Hydrophobic interactions are a common cause of non-specific binding of fluorescent dyes.[1]
-
Suboptimal blocking: Inadequate or inappropriate blocking can leave reactive sites exposed, leading to non-specific attachment of the probe.[2][3][4]
-
Inefficient washing: Insufficient or poorly optimized washing steps may not effectively remove all unbound or loosely bound probes.
-
Issues with the click chemistry reaction: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), side reactions or issues with the catalyst can sometimes contribute to background. For instance, the copper catalyst can promote non-specific labeling of proteins.
-
Sample autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal.
-
Probe concentration too high: Using an excessive concentration of this compound increases the likelihood of non-specific binding.
Q2: How does the PEG linker in this compound affect background fluorescence?
The polyethylene glycol (PEG) linker is designed to be hydrophilic and flexible, which generally helps to increase the solubility of the probe and reduce non-specific binding. PEGylation can shield the fluorochrome, blocking interactions that lead to non-specific retention. However, the effectiveness of PEG in reducing non-specific uptake can be size-dependent, and under certain conditions, PEGylated nanoparticles have been observed to have non-specific interactions with macrophages.
Q3: Can the azide group contribute to non-specific binding?
While the azide group is primarily intended for the highly specific click chemistry reaction, there is a possibility of non-specific interactions, particularly in complex biological samples. In some cases, weak, non-specific labeling of proteins has been observed even in the absence of the alkyne partner, especially when a copper catalyst is used.
Q4: What is the optimal blocking buffer to use with this compound?
The ideal blocking buffer often needs to be determined empirically for each experimental system. However, some common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA in a buffer like PBS is a widely used and effective blocking agent for immunofluorescence.
-
Normal Serum: Using 5-10% normal serum from the same species as the secondary antibody (if one is used in your protocol) can be very effective at blocking non-specific sites.
-
Commercially available blocking buffers: These are often protein-free or contain non-mammalian proteins, which can reduce cross-reactivity with antibodies and provide low background.
It is crucial to avoid blocking agents that may cross-react with other components in your experiment. For instance, if using anti-goat secondary antibodies, avoid blocking with goat serum.
Troubleshooting Guides
Guide 1: Troubleshooting High Background Fluorescence
This guide provides a systematic approach to identifying and resolving the cause of high background fluorescence in your experiments with this compound.
Problem: High and uniform background fluorescence across the entire sample.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal, lowest effective concentration of this compound. |
| Inadequate blocking. | Increase the blocking incubation time (e.g., from 30 minutes to 1 hour). Try a different blocking agent (e.g., switch from BSA to normal serum or a commercial blocker). Ensure the blocking buffer covers the entire sample. |
| Insufficient washing. | Increase the number and duration of wash steps after probe incubation. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer to help remove non-specifically bound probe. |
| Sample autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent. |
Problem: Punctate or speckled background fluorescence.
| Possible Cause | Recommended Solution |
| Probe aggregation. | Centrifuge the this compound solution at high speed before use to pellet any aggregates. Prepare fresh dilutions of the probe for each experiment. |
| Precipitation of reaction components. | If using copper-catalyzed click chemistry, ensure all components are fully dissolved before mixing. Prepare the reaction cocktail fresh and use it within the recommended time. |
| Contaminants in buffers or on glassware. | Use high-purity water and reagents. Filter-sterilize buffers. Ensure all labware is scrupulously clean. |
Problem: Non-specific binding to specific cellular structures (e.g., nucleus, mitochondria).
| Possible Cause | Recommended Solution |
| Charge-based interactions. | The Cy3 dye can have a charge that leads to non-specific binding to oppositely charged cellular components. Consider adjusting the ionic strength of your buffers. |
| Hydrophobic interactions. | Add a non-ionic detergent like Triton X-100 (0.1-0.5%) to the permeabilization and wash buffers to reduce hydrophobic interactions. |
| Side reactions in click chemistry. | In CuAAC, cysteine thiols can react to form thiotriazoles, leading to off-target labeling. Consider using copper-free click chemistry with a strained alkyne if this is suspected. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound using Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells with this compound.
Materials:
-
Fixed and permeabilized cells with alkyne-modified target molecules
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Blocking:
-
Wash the fixed and permeabilized cells twice with PBS.
-
Incubate the cells with blocking buffer for 1 hour at room temperature.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 500 µL reaction, mix the following in order:
-
440 µL of PBS
-
10 µL of Copper (II) Sulfate (from a 20 mM stock)
-
10 µL of Copper ligand (from a 100 mM stock)
-
A specific volume of this compound to achieve the desired final concentration (e.g., 1-10 µM).
-
-
Vortex briefly to mix.
-
-
Initiation of Click Reaction:
-
Add 10 µL of freshly prepared Sodium Ascorbate (from a 300 mM stock) to the reaction cocktail.
-
Vortex briefly to mix. The final volume is approximately 470 µL.
-
-
Labeling:
-
Remove the blocking buffer from the cells.
-
Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three times for 5 minutes each with wash buffer.
-
Wash once with PBS.
-
-
Imaging:
-
Mount the sample and proceed with fluorescence imaging.
-
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting decision tree for high background fluorescence.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
Optimizing copper catalyst concentration for Cy3-PEG3-Azide reactions
Welcome to the Technical Support Center for optimizing copper-catalyzed click reactions involving Cy3-PEG3-Azide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Reaction Yield
Question: My this compound is not reacting with my alkyne-modified molecule, or the final yield is very low. What are the common causes and how can I fix this?
Answer: Low or no yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a frequent issue that can typically be traced back to the catalyst's activity, the reagents, or the reaction conditions.
-
Potential Cause 1: Inactive Copper Catalyst. The active catalyst is Copper(I), which is highly sensitive to oxygen and can be easily oxidized to the inactive Copper(II) state.
-
Solution: Ensure your reaction is protected from oxygen. While not always necessary, gentle degassing of your buffer/solvents can be helpful.[1][2] More importantly, always use a freshly prepared solution of a reducing agent, like sodium ascorbate, to continuously regenerate the active Cu(I) catalyst from any oxidized copper species.[3][4][5]
-
-
Potential Cause 2: Incorrect Reagent Ratios. The ratio of ligand to copper is critical for both catalytic efficiency and protecting your biomolecules.
-
Solution: Use a water-soluble ligand like THPTA or TBTA to stabilize the Cu(I) catalyst. A recommended starting point is a 5:1 molar ratio of ligand to copper. This excess of ligand helps protect sensitive biomolecules from damage by reactive oxygen species that can be generated during the reaction.
-
-
Potential Cause 3: Inaccessible Reactants. If you are labeling a large biomolecule like a protein, the alkyne group may be sterically hindered or buried within its structure, preventing the Cy3-azide from accessing it.
-
Solution: Consider adding a co-solvent like DMSO (up to 10-20%) or a mild denaturant to help expose the reactive site. Ensure your biomolecule remains soluble and stable under these conditions.
-
-
Potential Cause 4: Reagent Degradation. The sodium ascorbate solution is prone to oxidation and loses its effectiveness over time.
-
Solution: Always prepare the sodium ascorbate solution fresh on the day of the experiment.
-
Issue 2: Cy3 Fluorescence is Weak or Quenched
Question: After the reaction, the fluorescence of my Cy3-labeled product is much lower than expected. What could be the cause?
Answer: Significant quenching of cyanine dyes like Cy3 is often linked to the presence of copper ions.
-
Potential Cause 1: Residual Copper. Both Cu(I) and Cu(II) ions are known to quench the fluorescence of nearby fluorophores. If copper is not sufficiently removed during product purification, it can lead to a weak fluorescent signal.
-
Solution: After the reaction, purify your labeled product thoroughly. For proteins and oligonucleotides, consider methods like spin desalting columns, dialysis, or FPLC to remove excess copper, ligand, and unreacted azide. The addition of a chelating agent like EDTA post-reaction can also help sequester and remove copper ions.
-
-
Potential Cause 2: Dye Degradation. Although ligands help, reactive oxygen species (ROS) generated by the copper/ascorbate system can sometimes damage the Cy3 dye.
-
Solution: Ensure the recommended 5:1 ligand-to-copper ratio is used, as the ligand also acts as a sacrificial reductant. You can also add a ROS scavenger, such as aminoguanidine, to the reaction mixture to further protect your molecules.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper concentration for my reaction? A1: The optimal copper concentration depends on your specific substrates and their concentrations. However, for most bioconjugation reactions, a final copper (CuSO₄) concentration between 50 µM and 250 µM is a good starting point. It's recommended to perform a titration to find the lowest effective concentration for your system to minimize potential damage to biomolecules.
Q2: What is the correct order of adding reagents? A2: The order of addition is critical to prevent premature reactions or degradation. A widely recommended procedure is:
-
Combine your alkyne-biomolecule and this compound in your reaction buffer.
-
In a separate tube, premix the CuSO₄ and the ligand (e.g., THPTA).
-
Add the copper/ligand premix to your azide/alkyne solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Never add sodium ascorbate directly to the copper solution without the ligand and other reactants present.
Q3: Do I need to perform the reaction under an inert atmosphere (e.g., nitrogen or argon)? A3: For many routine bioconjugations using a robust reducing system (like sodium ascorbate) and an accelerating ligand, working under an inert atmosphere is not strictly necessary. The continuous regeneration of Cu(I) is often sufficient to overcome oxidation by dissolved oxygen. However, if you are experiencing persistent issues with low yield, gently bubbling an inert gas through your buffer before starting can help improve consistency.
Q4: How long should I let the reaction run? A4: With an optimized catalyst system (copper/ligand/ascorbate), these reactions are often complete within 30 to 60 minutes at room temperature. Reaction progress can be monitored by techniques like LC-MS or fluorescence SDS-PAGE.
Data & Protocols
Recommended Reagent Concentrations
The following table provides typical starting concentrations for a CuAAC reaction. Optimization may be required for your specific application.
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (Typical) | Notes |
| Alkyne-Molecule | 1-10 mM | 10-100 µM | 1 | |
| This compound | 5-10 mM in DMSO | 20-500 µM | 2-10 eq. to Alkyne | A slight excess of the azide can drive the reaction to completion. |
| Copper (II) Sulfate | 20 mM in H₂O | 50-250 µM | 0.5-2.5 eq. to Alkyne | Titrate to find the lowest effective concentration. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250-1250 µM | 5 eq. to Copper | Critical for catalyst stability and protecting biomolecules. |
| Sodium Ascorbate | 100 mM in H₂O | 2.5-5 mM | 50 eq. to Copper | Must be prepared fresh. |
| Aminoguanidine (Optional) | 100 mM in H₂O | 1-5 mM | 20-50 eq. to Copper | Acts as a scavenger for reactive oxygen species. |
General Experimental Protocol
This protocol provides a starting point for the conjugation of this compound to an alkyne-modified protein.
-
Reagent Preparation:
-
Prepare a 100 mM solution of Sodium Ascorbate in reaction-grade water. Prepare this solution fresh immediately before use.
-
Prepare stock solutions of CuSO₄ (20 mM) and THPTA ligand (50 mM) in water.
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Prepare your alkyne-modified protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-protein and buffer to achieve the desired final concentration in the final reaction volume.
-
Add the this compound stock solution to the tube. Mix gently.
-
In a separate tube, prepare the catalyst premix by combining the 20 mM CuSO₄ and 50 mM THPTA solutions. A 1:5 volume ratio will yield a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
Monitor reaction progress if desired using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
-
Purify the resulting Cy3-labeled protein using a desalting column or dialysis to remove excess copper, reagents, and unreacted dye.
-
Visualizations
Experimental Workflow
Caption: Workflow for a standard CuAAC "click" reaction.
Troubleshooting Logic
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Preventing Cy3-PEG3-Azide aggregation in solution
Welcome to the technical support center for Cy3-PEG3-Azide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the handling and use of this compound, with a specific focus on preventing and resolving aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent labeling reagent. It consists of three parts:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye commonly used in applications like fluorescence microscopy, flow cytometry, and microarrays.[1]
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene glycol linker. The PEG linker is incorporated to increase the water solubility of the molecule, which can help to reduce aggregation and improve the stability of conjugates.[2][3][4][5]
-
Azide (N₃): A functional group that allows the dye to be conjugated to other molecules containing an alkyne group via a highly specific and efficient reaction known as "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition).
Its primary use is in the fluorescent labeling of biomolecules (e.g., proteins, nucleic acids, peptides) and other targets for visualization and quantification in biological systems.
Q2: Why is my this compound solution showing signs of aggregation?
A2: Aggregation of cyanine dyes like Cy3 is a common phenomenon driven by intermolecular van der Waals forces and hydrophobic interactions between the dye molecules. Several factors can promote the aggregation of this compound in solution:
-
High Concentration: The tendency to aggregate increases significantly with higher dye concentrations.
-
Solvent: While the PEG linker enhances water solubility, Cy3 itself has hydrophobic regions. In purely aqueous buffers, especially at high concentrations, the dye may still aggregate. Non-sulfonated cyanine dyes, in particular, have limited solubility in water.
-
High Ionic Strength: The presence of salts in the buffer can increase the propensity for aggregation.
-
Low Temperature: Decreasing the temperature can sometimes favor aggregation.
-
pH: The pH of the solution can influence the charge and conformation of the molecule, potentially affecting aggregation.
Q3: How can I detect aggregation in my this compound solution?
A3: Aggregation can be detected both visually and spectroscopically:
-
Visual Inspection: The most obvious signs are the presence of visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: This is a highly sensitive method to detect dye aggregation. Dye aggregation causes characteristic changes in the absorption spectrum. Monomeric Cy3 has a primary absorption maximum around 555 nm.
-
H-aggregates (face-to-face stacking) lead to a new absorption peak at a shorter wavelength (a "blue shift") compared to the monomer.
-
J-aggregates (head-to-tail stacking) result in a sharp, narrow absorption band at a longer wavelength (a "red shift").
-
-
Fluorescence Spectroscopy: Aggregation often leads to quenching (a decrease) of the fluorescence signal.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: To maintain the quality and prevent aggregation of your this compound, proper handling and storage are crucial.
-
Solvents: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended. Product datasheets often specify solubility up to 10 mM in DMSO. For working solutions in aqueous buffers, it is best to add the organic stock solution to the aqueous buffer dropwise while vortexing to facilitate dissolution and minimize immediate aggregation. The PEG linker is designed to improve solubility in aqueous media.
-
Storage: The solid product should be stored at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound aggregation.
Issue 1: Visible Precipitate or Cloudiness in Solution
| Possible Cause | Recommended Solution |
| High Concentration in Aqueous Buffer | The concentration of the dye may have exceeded its solubility limit in the chosen buffer. Action: Try diluting the solution. For future preparations, consider decreasing the final concentration of the dye. |
| Inappropriate Solvent | Using a purely aqueous buffer to dissolve the lyophilized powder can lead to poor solubility and aggregation. Action: First, dissolve the this compound powder in a small amount of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution. Then, add this stock solution to your aqueous buffer to achieve the desired final concentration. |
| Low Temperature | Storing working solutions at 4°C may promote precipitation over time. Action: Briefly warm the solution to room temperature and vortex gently. If the precipitate redissolves, consider preparing fresh working solutions for each experiment or storing them at room temperature if they will be used the same day. |
| Buffer Composition | High salt concentrations can promote aggregation. Action: If your protocol allows, try reducing the ionic strength of your buffer. |
Issue 2: Spectroscopic Evidence of Aggregation (e.g., Shifted Absorption Peak)
| Possible Cause | Recommended Solution |
| Formation of H- or J-Aggregates | Even in a clear solution, aggregates can be present. This is common at higher concentrations. Action: Dilute the sample and re-measure the absorbance spectrum. The Lambert-Beer law should hold true for monomeric species, meaning the peak shape should remain consistent upon dilution, while the absorbance value decreases. A change in peak shape indicates an equilibrium between monomer and aggregate forms. |
| Use of Organic Co-solvent | Adding a small percentage of an organic solvent can disrupt the hydrophobic interactions that lead to aggregation. Action: Try adding 5-20% of DMSO, DMF, or methanol to your aqueous buffer to help keep the dye in its monomeric form. Note: Ensure the co-solvent is compatible with your downstream application and any biomolecules involved. |
| Addition of Disaggregating Agents | Certain additives can help prevent dye aggregation. Action: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to your buffer. In some contexts, adding polyethylene glycol (PEG) itself to the buffer has been shown to reduce the aggregation of small molecules. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Source(s) |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Recommended Storage Temperature | -20°C (solid and stock solutions) | |
| Solubility (Stock Solution) | Soluble in DMSO, DMF, DCM, Water | |
| Typical Stock Concentration | 10 mM in DMSO | |
| Optimal pH for CuAAC Click Chemistry | 7 - 9 |
Experimental Protocols
Protocol 1: Preparation of a Monomeric this compound Working Solution
This protocol describes the recommended procedure for preparing a working solution of this compound while minimizing aggregation.
-
Prepare Stock Solution:
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and brightly colored.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Prepare Aqueous Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Pipette the required volume of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) into a microcentrifuge tube.
-
While gently vortexing the buffer, add the required volume of the 10 mM DMSO stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of cloudiness. For sensitive applications, proceed to Protocol 2.
-
Protocol 2: Spectroscopic Quality Control to Assess Aggregation
This protocol allows you to verify the monomeric state of your this compound solution.
-
Sample Preparation:
-
Prepare a dilution of your final working solution in the same buffer used for its preparation. The final absorbance should ideally be in the range of 0.2 - 0.8 for accurate measurement.
-
Use the buffer as a blank for the spectrophotometer.
-
-
Measurement:
-
Acquire the UV-Vis absorption spectrum of the solution from approximately 400 nm to 650 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For monomeric Cy3, this should be around 555 nm.
-
Look for the presence of a significant "shoulder" or a distinct peak at a shorter wavelength (typically ~510-520 nm), which would indicate the presence of H-aggregates.
-
If aggregation is detected, refer to the troubleshooting guide (Issue 2) for corrective actions, such as adding a co-solvent.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving aggregation of this compound.
Caption: The equilibrium between monomeric and aggregated forms of Cy3 dye is dynamic.
References
Improving the efficiency of Cy3-PEG3-Azide labeling of live cells
Welcome to the technical support center for Cy3-PEG3-Azide live cell labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of your live-cell imaging experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the labeling of live cells with this compound.
Question: Why am I observing low or no fluorescence signal in my labeled cells?
Answer:
Low or no fluorescence signal can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal "Click" Reaction Conditions: The efficiency of the azide-alkyne cycloaddition is paramount.
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper (I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure a fresh solution of a reducing agent like sodium ascorbate is used to maintain the copper in its +1 oxidation state.[1][2]
-
Copper Concentration: While essential, high concentrations of copper can be toxic to live cells.[3] An optimized concentration, typically in the range of 50 µM, is recommended for cell-surface labeling.[1][2]
-
Ligand Presence and Concentration: A copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial for live-cell CuAAC. It not only accelerates the reaction but also protects the cells from copper-induced damage. A 5:1 ligand-to-copper molar ratio is often effective.
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method relies on a strained alkyne. If you are using a DBCO or BCN-functionalized molecule to react with your this compound, ensure its reactivity has not been compromised during storage.
-
-
Inefficient Incorporation of the Bioorthogonal Handle: If you are metabolically labeling your cells with an azide- or alkyne-modified precursor, inefficient incorporation will lead to a weak signal.
-
Incubation Time and Concentration: Ensure that the incubation time and concentration of the metabolic label (e.g., an azide-modified sugar) are optimized for your cell type. This can range from a few hours to a couple of days.
-
Cell Health and Metabolism: The metabolic activity of your cells directly impacts the incorporation of the label. Ensure your cells are healthy and in the logarithmic growth phase.
-
-
Reagent Integrity:
-
This compound Quality: Ensure the fluorophore has been stored correctly, protected from light, to prevent photobleaching.
-
Alkyne-Modified Partner (for CuAAC): Verify the integrity and concentration of your alkyne-containing molecule.
-
-
Imaging Setup:
-
Incorrect Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for Cy3 (Excitation max ~555 nm, Emission max ~570 nm).
-
Laser Power and Exposure Time: Optimize these settings to maximize signal detection without causing phototoxicity or excessive background.
-
Question: I'm seeing high background fluorescence, which is obscuring my signal. What can I do?
Answer:
High background fluorescence is a common challenge that can be addressed by optimizing several steps in your protocol.
-
Non-Specific Binding of the Probe:
-
Inadequate Washing: Increase the number and duration of wash steps after the click reaction to remove unbound this compound. Using a buffer containing a mild detergent like Tween-20 (e.g., 0.1% in PBS) can be beneficial.
-
Use of a Blocking Agent: Pre-incubating the cells with a blocking buffer, such as 3% Bovine Serum Albumin (BSA) in PBS, for 30 minutes before the click reaction can reduce non-specific binding.
-
Hydrophobic Interactions: Fluorescent dyes can sometimes non-specifically associate with cellular components through hydrophobic interactions. Reducing the concentration of the Cy3 probe or the incubation time may help.
-
-
Cellular Autofluorescence:
-
Use of Autofluorescence Quenching Agents: After labeling and before imaging, you can treat your samples with an autofluorescence quenching agent like Sudan Black B.
-
Spectral Separation: Cy3 emits in the near-infrared range, which is typically higher than the wavelength of most cellular autofluorescence, but some overlap can still occur. Ensure you are using narrow band-pass filters to specifically collect the Cy3 signal.
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Background Subtraction: Image processing software can be used to subtract background fluorescence from your images.
-
-
Residual Copper Catalyst (for CuAAC): Residual copper ions can sometimes contribute to background signal.
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Copper Chelators: Including a copper chelator like bathocuproinedisulfonic acid (BCS) in the final wash steps can help remove any remaining copper.
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Question: My cells are showing signs of toxicity or are dying after the labeling procedure. How can I improve cell viability?
Answer:
Cell toxicity is a critical concern in live-cell imaging and is often associated with the reagents used in the labeling reaction.
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Copper-Induced Toxicity (in CuAAC): Copper is known to be cytotoxic.
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Minimize Copper Concentration: Use the lowest effective concentration of CuSO₄. Optimization experiments may be required to find the right balance between labeling efficiency and cell health.
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Use a Protective Ligand: The use of a copper-chelating ligand like THPTA is essential to protect cells from damage caused by oxidative agents produced during the Cu(I)-catalyzed reaction.
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Reduce Incubation Time: Minimize the time cells are exposed to the copper-containing reaction cocktail. Reactions can be efficient even with incubation times as short as 1 to 5 minutes.
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Perform Reaction at Lower Temperatures: Conducting the labeling reaction at 4°C can help to mitigate toxicity.
-
-
Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, switching to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a highly recommended alternative. This method does not require a copper catalyst and is therefore more biocompatible.
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Reagent Purity: Ensure all your reagents, including the this compound and any metabolic precursors, are of high purity and free from toxic contaminants.
-
Sodium Azide in Buffers: While often used as a preservative, sodium azide is toxic to mammalian cells as it inhibits cellular respiration. Use azide-free buffers for all steps involving live cells.
Frequently Asked Questions (FAQs)
Q1: What is "click chemistry" in the context of cell labeling?
A1: Click chemistry refers to a set of chemical reactions that are rapid, specific, and high-yielding, making them ideal for use in complex biological environments. In cell labeling, the most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide-functionalized molecule (like this compound) reacts with an alkyne-functionalized molecule. A copper-free version, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used for live-cell applications.
Q2: What is the purpose of the PEG3 linker in this compound?
A2: The triethylene glycol (PEG3) linker is a short, hydrophilic spacer arm. Its inclusion helps to reduce aggregation of the labeled molecule and can improve the accessibility of the azide group for the click reaction.
Q3: Can I use this compound for intracellular labeling?
A3: Yes, but with considerations. For the this compound to label intracellular targets, it must be able to cross the cell membrane. The permeability of the probe can be a limiting factor. Additionally, for CuAAC, the delivery and activity of the copper catalyst inside the cell can be challenging due to intracellular components like glutathione that can deactivate the catalyst. Copper-free SPAAC methods are often more suitable for intracellular labeling in live cells.
Q4: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for live-cell labeling?
A4: The primary difference is the requirement of a copper catalyst.
-
CuAAC: Requires a Cu(I) catalyst, which is typically generated in situ from CuSO₄ and a reducing agent. It is a very fast and efficient reaction. However, the copper catalyst can be toxic to live cells, necessitating the use of protective ligands and careful optimization of reaction conditions.
-
SPAAC: Does not require a copper catalyst. It utilizes a strained alkyne (like DBCO or BCN) that readily reacts with an azide. This method is more biocompatible and is often the preferred choice for live-cell imaging to avoid copper-induced toxicity.
Q5: What concentration of this compound should I use?
A5: The optimal concentration of this compound can vary depending on the cell type, the density of the target molecule, and the specific protocol. A starting concentration in the range of 1-10 µM is often a good starting point for optimization. For short labeling times, a higher concentration of up to 50 µM may be used.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| CuAAC Reagent Concentrations | ||
| Alkyne-Dye | 25 µM | For cell-surface labeling. |
| CuSO₄ | 50 µM | Higher concentrations can increase cell death. |
| THPTA Ligand | 250 µM (5:1 ratio to Cu) | Protects cells from copper toxicity. |
| Sodium Ascorbate | 2.5 mM | Freshly prepared solution is crucial. |
| SPAAC Reagent Concentration | ||
| Cyclooctyne-Dye | 10 - 50 µM | |
| General Protocol Parameters | ||
| Protein Concentration for Labeling | > 2 mg/ml | Lower concentrations can reduce labeling efficiency. |
| Reaction pH (for protein labeling) | 8.2 - 8.5 | Optimal for reactivity of primary amines. |
| Incubation Time (CuAAC) | 1 - 5 minutes | For cell-surface labeling at 4°C. |
| Incubation Time (SPAAC) | 10 - 60 minutes |
Experimental Protocols
Protocol 1: Live Cell Surface Labeling using Copper-Catalyzed Click Chemistry (CuAAC)
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
-
If using metabolic labeling, incubate cells with the azide- or alkyne-modified metabolic precursor for the desired time (e.g., 24-48 hours) prior to the click reaction.
-
Wash the cells twice with DPBS.
-
-
Preparation of the Click Reaction Cocktail (on ice):
-
In a microfuge tube, combine the following in DPBS at 4°C:
-
CuSO₄ (to a final concentration of 50 µM)
-
THPTA (to a final concentration of 250 µM)
-
This compound (or your alkyne-dye, to a final concentration of 25 µM)
-
-
Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.
-
Incubate the cocktail on ice for 10 minutes.
-
-
Labeling Reaction:
-
Aspirate the DPBS from the cells and add the click reaction cocktail.
-
Incubate at 4°C for 1-5 minutes.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3.
-
Protocol 2: Live Cell Labeling using Strain-Promoted (Copper-Free) Click Chemistry (SPAAC)
-
Cell Preparation:
-
As described in Protocol 1, prepare your cells, including any metabolic labeling steps with an azide-modified precursor.
-
Wash the cells twice with DPBS.
-
-
Labeling Reaction:
-
Prepare a solution of the cyclooctyne-functionalized Cy3 dye in culture medium at the desired concentration (e.g., 10-50 µM).
-
Aspirate the DPBS from the cells and add the dye-containing medium.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 10-60 minutes.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with DPBS.
-
Add fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: Comparative experimental workflows for CuAAC and SPAAC live-cell labeling.
Caption: Troubleshooting logic for low or no fluorescence signal.
References
Technical Support Center: Cy3-PEG3-Azide Stability in the Presence of Reducing Agents
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cy3-PEG3-Azide in the presence of common reducing agents.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most compatible with this compound for maintaining its fluorescence?
A1: Based on available data, Tris(2-carboxyethyl)phosphine (TCEP) is the most recommended reducing agent for use with Cy3 dyes. Unlike other common reducing agents such as Dithiothreitol (DTT) and β-mercaptoethanol (BME), TCEP has been shown to not quench the fluorescence of Cy3.[1] While DTT and BME can be effective reducing agents, they have been reported to cause fluorescence quenching with some cyanine dyes.[2]
Q2: Can I use DTT or β-mercaptoethanol with my this compound?
A2: While TCEP is preferred, DTT or BME can sometimes be used with caution. It is highly recommended to perform a preliminary experiment to assess the impact of these reducing agents on your specific experimental setup. Some studies have indicated that DTT can adversely affect fluorescent dyes in certain applications, such as qPCR.[2][3] BME has also been anecdotally reported to cause fluorescence quenching where DTT does not.
Q3: How do reducing agents interfere with copper-catalyzed click chemistry (CuAAC) reactions involving this compound?
A3: Thiol-containing reducing agents like DTT and BME can interfere with CuAAC reactions by forming strong complexes with the copper(I) catalyst, rendering it inactive.[4] This can significantly reduce the efficiency of the click reaction. While TCEP is a phosphine-based reducing agent and does not contain a thiol group, its use in CuAAC reactions has also been reported to sometimes interfere, potentially through interaction with copper or reduction of the azide. For optimal click chemistry performance, it is advisable to remove reducing agents before initiating the reaction or to use a copper ligand that can protect the catalyst.
Q4: What are the best practices for storing and handling this compound?
A4: this compound should be stored at -20°C in a desiccated, dark environment to prevent degradation from moisture and light. When preparing solutions, use anhydrous solvents like DMSO or DMF. For aqueous solutions, prepare them fresh for each use. Avoid repeated freeze-thaw cycles. Organic azides can be sensitive to heat, light, and pressure, so handle them with care.
Troubleshooting Guides
Issue 1: Decreased or No Cy3 Fluorescence Signal After Adding a Reducing Agent
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching by the Reducing Agent | If using DTT or BME, consider switching to TCEP, which has been shown not to quench Cy3 fluorescence. If switching is not possible, perform a titration experiment to determine the lowest effective concentration of DTT or BME that minimizes quenching while still achieving the desired reduction. |
| Dye Degradation | Ensure that your this compound has been stored properly (at -20°C, protected from light and moisture). Prepare fresh solutions of the dye and reducing agent for each experiment. |
| Instrument Settings | Verify that the excitation and emission wavelengths on your fluorescence instrument are correctly set for Cy3 (typically around 550 nm for excitation and 570 nm for emission). |
Issue 2: Inefficient or Failed Click Chemistry Reaction with this compound in the Presence of a Reducing Agent
| Possible Cause | Troubleshooting Step |
| Copper Catalyst Inactivation | Thiol-containing reducing agents (DTT, BME) can chelate the copper(I) catalyst. Remove the reducing agent before the click reaction using a desalting column or dialysis. Alternatively, use a copper ligand like THPTA or TBTA to protect the catalyst. |
| Azide Reduction | Some reducing agents, particularly phosphines like TCEP, can potentially reduce the azide group, rendering it unable to participate in the click reaction. If using TCEP, consider removing it prior to the click reaction. |
| Poor Reagent Quality | Ensure the purity and correct concentration of your alkyne-containing molecule, copper source, and reducing agent for the copper catalyst (e.g., sodium ascorbate). Use freshly prepared solutions. |
| Oxygen Contamination | The copper(I) catalyst is sensitive to oxidation by oxygen. Degas your reaction buffer and other solutions before use. |
Data Summary
| Reducing Agent | Compatibility with Cy3 Fluorescence | Impact on Copper-Catalyzed Click Chemistry (CuAAC) | Recommendations |
| TCEP | High (Does not quench Cy3) | Moderate (Can potentially interfere) | Recommended for maintaining fluorescence. Remove before CuAAC if possible. |
| DTT | Moderate (May cause quenching) | Low (Strongly interferes by chelating copper) | Use with caution. Test for quenching. Must be removed before CuAAC. |
| BME | Low to Moderate (May cause quenching) | Low (Strongly interferes by chelating copper) | Use with caution. Test for quenching. Must be removed before CuAAC. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in the Presence of a Reducing Agent
This protocol provides a general method for evaluating the effect of a reducing agent on the fluorescence intensity of this compound over time.
Materials:
-
This compound
-
Reducing agents: DTT, TCEP, BME
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare stock solutions of the reducing agents (DTT, TCEP, BME) at 100 mM in the reaction buffer.
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In a 96-well black microplate, prepare the following samples in triplicate:
-
Control: this compound (final concentration 1 µM) in reaction buffer.
-
DTT: this compound (final concentration 1 µM) and DTT (final concentration 1 mM, 5 mM, and 10 mM) in reaction buffer.
-
TCEP: this compound (final concentration 1 µM) and TCEP (final concentration 1 mM, 5 mM, and 10 mM) in reaction buffer.
-
BME: this compound (final concentration 1 µM) and BME (final concentration 1 mM, 5 mM, and 10 mM) in reaction buffer.
-
-
Immediately after adding all components, measure the fluorescence intensity of each well using a fluorometer with excitation at ~550 nm and emission at ~570 nm. This will be your time zero (T=0) reading.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours).
-
Plot the normalized fluorescence intensity (Intensity at time X / Intensity at T=0) versus time for each condition to assess the stability.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) with this compound
This is a general protocol for a CuAAC reaction. Optimization may be required for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassed water
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your alkyne-functionalized molecule in an appropriate solvent.
-
Prepare fresh stock solutions of:
-
100 mM Copper(II) sulfate in degassed water.
-
500 mM Sodium Ascorbate in degassed water.
-
100 mM THPTA or TBTA in DMSO.
-
-
In a microcentrifuge tube, combine the following in order:
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Your alkyne-functionalized molecule to a final concentration of 100 µM.
-
This compound to a final concentration of 120 µM (1.2 equivalents).
-
THPTA or TBTA to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 5 mM.
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled product using an appropriate method (e.g., desalting column, HPLC).
Visualizations
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes [ojp.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy3-PEG3-Azide Photobleaching and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing photobleaching of Cy3-PEG3-Azide in fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye commonly used in biological imaging.[1] It consists of a Cy3 fluorophore, a triethylene glycol (PEG3) spacer, and an azide group for click chemistry applications. The PEG spacer enhances its solubility in aqueous solutions.[2][3] Its spectral properties are summarized below:
| Property | Value |
| Excitation Maximum | ~550-555 nm[1][4] |
| Emission Maximum | ~570 nm |
| Quantum Yield | ~0.24-0.31 |
| Fluorescence Lifetime | ~0.3 ns (in PBS) |
Q2: What is photobleaching and why is it a problem for Cy3 dyes?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal. This occurs when the excited fluorophore undergoes chemical reactions, often with molecular oxygen, which damage its structure. Cy3, like many cyanine dyes, is susceptible to photobleaching, which can limit its use in experiments requiring long or repeated light exposure, such as time-lapse imaging or single-molecule studies.
Q3: What are the primary mechanisms of Cy3 photobleaching?
The primary mechanism of Cy3 photobleaching involves the formation of reactive oxygen species (ROS). Upon excitation, the Cy3 molecule can transition to a long-lived triplet state. From this state, it can react with molecular oxygen to generate highly reactive singlet oxygen, which then chemically damages the fluorophore, rendering it non-fluorescent.
Q4: What are the main strategies to minimize Cy3 photobleaching?
There are several effective strategies to reduce photobleaching:
-
Reduce Excitation Light Intensity and Duration: This is the most direct method. Use the lowest possible laser power and shortest exposure times that still provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: These chemical cocktails are added to the imaging or mounting medium to reduce photobleaching. They typically work by scavenging reactive oxygen species.
-
Optimize Imaging Parameters: Employing more sensitive detectors or appropriate optical filters can help in acquiring high-quality images with less excitation light.
-
Deoxygenate the Imaging Buffer: Removing molecular oxygen from the medium can significantly enhance photostability. This is often achieved using enzymatic oxygen scavenging systems.
-
Choose a More Photostable Alternative: For demanding applications, consider using more photostable dyes like the Alexa Fluor series (e.g., Alexa Fluor 555), which have been shown to be more resistant to photobleaching than their Cy dye counterparts.
Troubleshooting Guide
This guide addresses common issues related to Cy3 signal loss during fluorescence imaging experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid and uniform signal loss across the entire field of view. | High excitation light intensity.Prolonged exposure time. | Decrease laser power or lamp intensity.Reduce camera exposure time.Increase the time interval between acquisitions in a time-lapse series. |
| Signal is bright initially but fades quickly during a time-lapse experiment. | Photobleaching due to the absence or ineffectiveness of an antifade reagent. | Add a commercial or homemade antifade reagent to the imaging/mounting medium.Use an enzymatic oxygen scavenging system for live-cell imaging. |
| High background fluorescence. | Autofluorescence from cells or the imaging medium.Excess unbound this compound. | Use a phenol red-free imaging medium.Thoroughly wash cells after labeling to remove unbound dye.Use a narrower emission filter to specifically collect the Cy3 signal. |
| Visible signs of cell stress or death (e.g., membrane blebbing, detachment) in live-cell imaging. | Phototoxicity from high light exposure.Cytotoxicity of the antifade reagent. | Reduce light intensity and exposure time, as phototoxicity is often linked to photobleaching conditions.Test different concentrations of the antifade reagent or switch to a less toxic formulation. |
| Inconsistent signal intensity between samples. | Variability in light exposure during sample preparation and imaging.Differences in the age or preparation of antifade reagents. | Standardize all sample handling and imaging protocols.Prepare fresh antifade solutions and apply them consistently. |
Quantitative Data on Photostability
The effectiveness of different photoprotection strategies can be quantified. The tables below summarize key data on Cy3 photostability.
Table 1: Photobleaching Rate Constants of Cy3 with Different Photoprotection Systems
Data adapted from a study on a Cy3/Cy5-labeled DNA hairpin. The photobleaching rate constant is inversely proportional to the photostability (a smaller value indicates greater stability).
| Oxygen Scavenger | Photostabilizer | Relative Photobleaching Rate Constant (s⁻¹) | Improvement Factor (vs. Buffer alone) |
| None (Buffer) | None | 0.023 | 1.0 |
| GGO | None | 0.0047 | 4.9 |
| PCA | None | 0.0015 | 15.2 |
| GGO | Trolox | 0.0028 | 8.2 |
| PCA | Trolox | 0.0013 | 17.6 |
| GGO | ROXS | 0.0008 | 28.7 |
| GGO | TSQ | 0.0007 | 32.8 |
GGO: Glucose Oxidase/Catalase; PCA: Protocatechuic Acid/Protocatechuate-3,4-dioxygenase; ROXS: Reducing and Oxidizing System; TSQ: Triplet State Quencher.
Table 2: General Properties of Cy3
| Property | Value | Reference(s) |
| Quantum Yield | 0.24 | |
| Fluorescence Lifetime (in PBS) | 0.3 ns |
Experimental Protocols
Protocol 1: General Fluorescence Microscopy of Cy3-Labeled Samples
-
Sample Preparation: Prepare your this compound labeled cells or tissues on a microscope slide or dish suitable for imaging.
-
Mounting:
-
For fixed samples, use a mounting medium containing an antifade reagent (e.g., ProLong™ Gold, VECTASHIELD®). Apply a drop of the medium to the sample and cover with a coverslip, avoiding air bubbles. Seal the edges of the coverslip with nail polish.
-
For live-cell imaging, use an imaging medium supplemented with a non-toxic antifade reagent (e.g., Trolox) or an oxygen scavenging system.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and the light source (e.g., laser, LED).
-
Select the appropriate filter set for Cy3 (Excitation: ~530-550 nm, Emission: ~560-580 nm).
-
Place the sample on the microscope stage.
-
-
Image Acquisition:
-
Start with the lowest possible excitation light intensity.
-
Use the shortest possible exposure time that provides a clear signal.
-
Focus on the sample and capture the image.
-
For time-lapse imaging, set the desired time interval and duration.
-
-
Post-Acquisition: Store the sample in the dark at 4°C to preserve the fluorescence for potential re-imaging.
Protocol 2: Evaluating the Efficacy of an Antifade Reagent
-
Sample Preparation: Prepare two identical samples labeled with this compound.
-
Mounting:
-
Mount the first sample (control) in a standard buffer or mounting medium without any antifade agent.
-
Mount the second sample (test) in the same medium but supplemented with the antifade reagent you wish to evaluate.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images for both samples under continuous illumination. Use the same imaging parameters (excitation intensity, exposure time, etc.) for both.
-
The time interval between images should be short enough to capture the fluorescence decay accurately.
-
-
Data Analysis:
-
Select a region of interest (ROI) in each image series.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of time for both the control and test samples.
-
Compare the photobleaching rates. A slower decay in the test sample indicates an effective antifade reagent. The time it takes for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of Cy3 and the action of antifade reagents.
References
Technical Support Center: Troubleshooting Inconsistent Labeling with Cy3-PEG3-Azide
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during labeling experiments with Cy3-PEG3-Azide, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no fluorescence signal after labeling with this compound?
A1: Low or no signal in a this compound labeling reaction, particularly a CuAAC reaction, can often be attributed to several factors:
-
Catalyst Inactivity: The active catalyst for the click reaction is Copper(I) (Cu(I)). This form of copper is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]
-
Reagent Degradation: The quality and stability of your reagents are critical. The reducing agent, typically sodium ascorbate, degrades in solution over time. The this compound itself can also degrade if not stored properly, away from light and at the recommended temperature.[1][3]
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, temperature, or reactant concentrations can significantly impact the efficiency of the labeling reaction.[4]
-
Issues with Biomolecule Substrate: The alkyne-modified biomolecule may have poor reactivity due to steric hindrance or may contain functional groups that interfere with the reaction.
-
Photobleaching: Cy3 is a fluorescent dye that can be susceptible to photobleaching (fading) upon prolonged exposure to light.
Q2: I'm observing high background fluorescence in my labeled samples. What could be the cause?
A2: High background fluorescence can obscure your specific signal and is often caused by:
-
Excess Unbound Dye: Insufficient removal of the unbound this compound after the labeling reaction is a common cause of high background.
-
Non-specific Binding: The fluorescent probe may non-specifically adhere to your biomolecule or other components in the sample.
-
Contaminants: The presence of fluorescent contaminants in your buffers or on your labware can contribute to background signal.
Q3: My labeling results are not reproducible. What factors should I investigate?
A3: A lack of reproducibility in labeling experiments often points to subtle variations in the experimental procedure. Key areas to scrutinize include:
-
Reagent Preparation: Always use freshly prepared solutions of sodium ascorbate. The quality and concentration of all reagents should be consistent between experiments.
-
Oxygen Exposure: The level of dissolved oxygen in your reaction can vary, leading to inconsistent catalyst activity. Degassing your buffers can help mitigate this.
-
Order of Reagent Addition: The order in which reagents are added can impact the stability and activity of the copper catalyst. A recommended practice is to mix the copper sulfate and ligand before adding them to the azide and alkyne substrates, followed by the initiation of the reaction with sodium ascorbate.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
If you are experiencing low or no product yield, work through the following troubleshooting steps systematically.
Caption: Troubleshooting workflow for low or no this compound labeling.
| Parameter | Condition | Expected Outcome | Troubleshooting Action |
| Sodium Ascorbate | Freshly prepared solution | High labeling efficiency | Always prepare a fresh solution immediately before use. |
| Old or improperly stored solution | Low or no labeling | Discard and prepare a fresh solution. | |
| Copper Source | Cu(II) with a reducing agent | Consistent Cu(I) supply | Ensure adequate concentration of the reducing agent. |
| Cu(I) salt exposed to air | Catalyst inactivation | Handle under an inert atmosphere or use a stabilizing ligand. | |
| Ligand | Ligand-to-copper ratio of 5:1 | Accelerated reaction, Cu(I) stabilization | Optimize the ligand-to-copper ratio. |
| No ligand | Slower reaction, potential for side reactions | Introduce a suitable ligand (e.g., THPTA for aqueous solutions). | |
| Oxygen | Degassed buffers and inert atmosphere | High labeling efficiency | Degas all aqueous solutions prior to use. |
| Reaction open to air | Low and variable labeling | Perform the reaction in a sealed vessel or under an inert gas. | |
| pH | pH 4-12 (optimal often 6.5-8) | Efficient reaction | For biomolecules, maintain a pH that ensures their stability and solubility. |
Issue 2: High Background Signal
A high background can mask the true signal from your labeled biomolecule. The following diagram outlines a logical approach to diagnosing and resolving this issue.
Caption: Diagnosing and resolving high background fluorescence.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an alkyne-containing biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassed ultra-pure water
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 50 mM stock solution of THPTA in degassed water.
-
Immediately before use, prepare a 100 mM stock solution of sodium ascorbate in degassed water.
-
Dissolve the alkyne-biomolecule and this compound in the reaction buffer to their desired final concentrations.
-
-
Reaction Setup (Example for a 100 µL reaction):
-
In a microcentrifuge tube, combine:
-
50 µL of alkyne-biomolecule solution
-
10 µL of this compound solution
-
Make up to 87.5 µL with reaction buffer.
-
-
In a separate tube, prepare the catalyst premix:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
-
Let the catalyst premix stand for 1-2 minutes.
-
Add 7.5 µL of the catalyst premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. For some biomolecules, incubation at 4°C overnight may be beneficial.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns.
-
Note: The final concentrations of reactants should be optimized for your specific system. A typical starting point is a 2-10 fold molar excess of the this compound over the alkyne-biomolecule.
Signaling Pathway Context
This compound is a tool for fluorescently labeling biomolecules and is not directly involved in signaling pathways. However, the labeled biomolecules can be used to visualize and track their involvement in various cellular processes. For example, if a protein involved in a signaling cascade is tagged with Cy3, its localization and interactions can be monitored using fluorescence microscopy.
Caption: Visualizing a labeled protein within a signaling cascade.
References
Validation & Comparative
Cy3-PEG3-Azide vs. Alexa Fluor 555-Azide: A Comparative Guide for Protein Labeling
For researchers, scientists, and drug development professionals, the choice of fluorescent dye is a critical decision that directly influences experimental outcomes. This guide provides an in-depth, data-driven comparison of two widely used orange-fluorescent azide dyes for protein labeling via click chemistry: Cy3-PEG3-Azide and Alexa Fluor 555-Azide.
This comparison will delve into their photophysical properties, performance in protein labeling applications, and provide detailed experimental protocols to assist in selecting the optimal dye for your research needs. Key factors such as brightness, photostability, and the specifics of the labeling chemistry are crucial for generating high-quality, reproducible data in applications like fluorescence microscopy, flow cytometry, and single-molecule studies.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability, the resistance to photobleaching, dictates the duration a fluorescent signal can be observed under illumination.
| Property | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~555 | ~555 |
| Emission Maximum (nm) | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | >130,000 |
| Fluorescence Quantum Yield | ~0.1 - 0.31 | ~0.1 |
| Brightness (Extinction Coefficient x Quantum Yield) | ~15,000 - 46,500 | ~13,000 |
| Photostability | Good | Excellent |
Note: The values for Cy3 can vary depending on the specific variant and conjugation state. The PEG3 linker on this compound is designed to increase hydrophilicity, which can help to reduce aggregation and non-specific binding. While the brightness of individual dye molecules may appear comparable or even favor Cy3 in some instances, the performance of dye-protein conjugates often tells a different story.
Studies have shown that Alexa Fluor 555 conjugates are often significantly brighter and more photostable than Cy3 conjugates.[1][2][3][4] This is particularly evident at higher degrees of labeling, where Cy3 can suffer from self-quenching, leading to a decrease in fluorescence intensity.[1] Alexa Fluor 555 exhibits less self-quenching, resulting in more fluorescent conjugates. For demanding applications requiring high sensitivity and prolonged imaging, the superior photostability of Alexa Fluor 555 is a distinct advantage.
Experimental Protocols: Protein Labeling via Click Chemistry
The following is a generalized protocol for labeling a protein containing an alkyne group with either this compound or Alexa Fluor 555-Azide. The protein of interest must first be modified to incorporate a terminal alkyne. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of the protein.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or Alexa Fluor 555-Azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Copper-chelating ligand (e.g., TBTA, THPTA)
-
DMSO (for dissolving the azide dye)
-
Spin desalting column or dialysis cassette for purification
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of the copper-chelating ligand in DMSO or water, depending on its solubility.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL) with the azide dye stock solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer.
-
Note: This is a general protocol and optimal conditions, such as the dye-to-protein ratio and reaction time, may need to be determined empirically for each specific protein. For live-cell labeling, strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne-modified protein and an azide-functionalized dye is often preferred as it does not require a cytotoxic copper catalyst.
Experimental Workflow
Caption: Generalized workflow for protein labeling using click chemistry.
Conclusion
For most protein labeling applications, Alexa Fluor 555-Azide offers significant advantages over this compound. Its superior brightness and photostability, particularly at higher degrees of labeling, translate to higher sensitivity and more robust, reproducible data. This is especially critical in demanding applications such as super-resolution microscopy and single-molecule tracking.
While Cy3 remains a viable and widely used fluorophore, researchers seeking the highest level of performance and reliability should strongly consider Alexa Fluor 555 for their protein labeling needs. The inclusion of a PEG3 linker in the Cy3 variant can be beneficial in reducing non-specific binding and aggregation, but the fundamental photophysical advantages of the Alexa Fluor 555 core dye make it the more advanced and reliable tool for a majority of fluorescence-based protein studies.
References
Comparing photostability of Cy3-PEG3-Azide with other fluorescent azides
For researchers engaged in molecular biology, drug development, and advanced imaging, the choice of a fluorescent label is a critical decision that directly impacts experimental outcomes. In the realm of bioorthogonal chemistry, fluorescent azides are indispensable tools for visualizing and tracking biomolecules. Among the myriad of options, photostability—a fluorophore's resistance to light-induced degradation—is a paramount characteristic, especially for applications requiring long-term or high-intensity illumination.
This guide provides a comparative overview of the photostability of Cy3-PEG3-Azide against other commonly used fluorescent azides, including those from the Alexa Fluor, FITC, and Cyanine families. While direct, head-to-head quantitative comparisons under identical conditions are sparse in published literature, this document synthesizes available data, offers a standardized protocol for in-house comparison, and illustrates a typical experimental workflow.
Quantitative Comparison of Fluorescent Azide Photostability
The following table summarizes the available photostability information for several fluorescent azides. It is crucial to note that photostability is highly dependent on the experimental environment, including the intensity and wavelength of the excitation light, the chemical environment (e.g., pH, presence of antifade reagents), and the nature of the labeled biomolecule. Therefore, the presented data, often derived from the parent fluorophores, should be considered as a general guide. For rigorous comparison, it is recommended to perform a side-by-side analysis under your specific experimental conditions using the protocol provided below.
| Fluorophore Azide | Excitation (nm) | Emission (nm) | Relative Photostability | Notes |
| This compound | ~555 | ~570 | Good | A widely used dye, though generally considered less photostable than Alexa Fluor counterparts.[1][2] |
| Alexa Fluor 488 Azide | ~495 | ~519 | Excellent | Known for its exceptional brightness and photostability, often outperforming FITC.[2][3] |
| FITC Azide | ~495 | ~520 | Fair | Prone to rapid photobleaching, making it less suitable for long-term imaging.[3] |
| Cyanine5 Azide | ~649 | ~670 | Good | A popular far-red dye, but can be susceptible to photobleaching. |
| Alexa Fluor 555 Azide | ~555 | ~565 | Excellent | A highly photostable alternative to Cy3. |
| Alexa Fluor 647 Azide | ~650 | ~668 | Excellent | A very photostable far-red dye, often superior to Cy5. |
Experimental Protocol for Photostability Measurement
To enable researchers to perform their own direct comparisons, a detailed protocol for assessing the photostability of fluorescent azides is provided below. This method involves time-lapse imaging of the fluorescently labeled sample and quantifying the decay of fluorescence intensity over time.
Objective: To determine and compare the photobleaching half-life (t½) of different fluorescent azides under controlled illumination.
Materials:
-
Fluorescent azides of interest (e.g., this compound, Alexa Fluor 488 Azide, etc.)
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA) for CuAAC reaction
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive camera
Methodology:
-
Sample Preparation:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label your alkyne-modified biomolecule with the different fluorescent azides.
-
Purify the labeled biomolecules to remove excess, unconjugated dye.
-
Prepare microscope slides with the labeled biomolecules immobilized on the surface or in a suitable medium. Mount with an antifade medium to minimize photobleaching.
-
-
Microscopy Setup:
-
Use a fluorescence microscope with a high numerical aperture objective lens.
-
Ensure the light source provides consistent and stable illumination.
-
Use the appropriate filter sets for each fluorophore to be tested.
-
To ensure a fair comparison, maintain the exact same illumination intensity, exposure time, and camera gain settings for all samples.
-
-
Time-Lapse Imaging:
-
Select a region of interest on the slide.
-
Acquire a time-lapse series of images under continuous illumination. The time interval between images should be chosen to adequately capture the fluorescence decay.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time series using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent molecules.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time at which the fluorescence intensity has decreased to 50% of its initial value. A longer t½ indicates greater photostability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for labeling a biomolecule with a fluorescent azide via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a common application for these probes.
References
A Comparative Guide to the Validation of Cy3-PEG3-Azide Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and validated labeling of biomolecules is paramount for the accuracy and reproducibility of downstream applications. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for validating the successful conjugation of Cy3-PEG3-Azide to a target biomolecule, such as a protein or peptide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction.
Introduction to this compound Labeling and the Need for Validation
This compound is a fluorescent labeling reagent that incorporates a Cy3 dye, a well-characterized fluorophore with excitation and emission maxima around 555 nm and 570 nm respectively, a three-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide functional group for click chemistry. This bioorthogonal reaction allows for the specific covalent attachment of the dye to a biomolecule containing a complementary alkyne group.
Validation of this labeling reaction is a critical quality control step to:
-
Confirm covalent attachment: Ensure the dye is stably attached to the target molecule.
-
Determine labeling efficiency: Quantify the extent of the labeling reaction.
-
Assess specificity: Verify that the label is attached to the intended site.
-
Ensure purity: Confirm the removal of unreacted dye and other reagents.
This guide focuses on mass spectrometry as the primary validation method and compares its performance with two other widely used techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and in-gel fluorescence analysis.
Quantitative Comparison of Validation Methods
The choice of validation method depends on the specific experimental requirements, including the need for quantitative accuracy, absolute confirmation of identity, and throughput. The following table summarizes the key performance metrics for each technique.
| Analytical Technique | Information Provided | Quantitation Capability | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (LC-MS/MS) | Precise molecular weight of the labeled biomolecule, confirmation of covalent modification, identification of labeling site, assessment of labeling heterogeneity. | High (Relative and Absolute with standards) | Medium | Unambiguous identification, precise mass measurement, ability to map modification sites. | Higher cost and complexity, potential for ion suppression. |
| HPLC with Fluorescence Detection | Retention time shift upon labeling, purity of the conjugate, quantification of labeled vs. unlabeled species. | High (Excellent linearity) | High | High sensitivity, excellent quantitative linearity over a wide dynamic range, relatively lower cost. | Does not provide absolute mass confirmation; co-elution can complicate analysis.[1][2] |
| In-Gel Fluorescence | Confirmation of labeling on the target protein, qualitative assessment of labeling efficiency. | Semi-quantitative | High | Rapid, simple, and direct visualization of labeled proteins in a complex mixture. | Generally not as sensitive as HPLC or MS, provides limited quantitative accuracy.[3] |
Experimental Protocols
Detailed methodologies for the labeling reaction and each validation technique are provided below.
Protocol 1: this compound Labeling of an Alkyne-Modified Protein via Click Chemistry
This protocol provides a general guideline for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS)
-
This compound (Molecular Weight: ~624.2 g/mol )[4]
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protein LoBind tubes
-
DMSO (anhydrous)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO4: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.[5]
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a Protein LoBind tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Prepare the copper catalyst by premixing the CuSO4 and THPTA solutions. Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and reaction components by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)
This protocol outlines the analysis of the labeled protein to confirm the mass modification.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled control protein
-
Trypsin (MS-grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (for peptide mapping):
-
Denature the labeled and unlabeled protein samples.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC Separation:
-
Acidify the peptide digests with formic acid.
-
Inject the samples onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
-
MS Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of both unlabeled and this compound-labeled peptides. The expected mass shift is +624.2 Da.
-
MS2 Scan (Tandem MS): Select the precursor ions of interest for fragmentation (e.g., using collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).
-
-
Data Analysis:
-
Use proteomic software to search the MS/MS data against a protein database.
-
Specify a variable modification corresponding to the mass of the this compound label (624.2 Da) on the alkyne-containing amino acid.
-
Manually inspect the spectra to confirm the presence of the mass shift on specific peptides and to determine the site of labeling based on the fragment ions.
-
Protocol 3: Validation by HPLC with Fluorescence Detection
This method quantifies the labeling efficiency by separating the labeled and unlabeled protein.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled control protein
-
HPLC system with a fluorescence detector
-
Reverse-phase column (e.g., C4 or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the purified labeled protein and the unlabeled control in Mobile Phase A.
-
-
HPLC Separation:
-
Inject the samples onto the reverse-phase column.
-
Use a linear gradient of Mobile Phase B to separate the labeled and unlabeled protein. Labeled proteins will typically have a longer retention time due to the hydrophobicity of the dye.
-
-
Fluorescence Detection:
-
Set the fluorescence detector to the excitation and emission wavelengths of Cy3 (e.g., Ex: 550 nm, Em: 570 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the labeled and unlabeled protein in the chromatogram.
-
Calculate the labeling efficiency by comparing the peak area of the labeled protein to the total peak area (labeled + unlabeled).
-
Protocol 4: Validation by In-Gel Fluorescence
This is a rapid, qualitative method to confirm that the target protein has been labeled.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled control protein
-
SDS-PAGE gel and electrophoresis system
-
Fluorescence gel imager
Procedure:
-
Sample Preparation:
-
Mix the labeled and unlabeled protein samples with Laemmli buffer. Do not boil the samples, as this can quench the fluorescence of some dyes. Heat at 70°C for 10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Fluorescence Imaging:
-
After electrophoresis, place the gel directly into a fluorescence imager.
-
Scan the gel using the appropriate excitation and emission filters for Cy3.
-
-
Data Analysis:
-
Visually inspect the gel image for a fluorescent band at the expected molecular weight of the target protein in the lane with the labeled sample.
-
Densitometry can be used for a semi-quantitative estimation of labeling.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the labeling and validation processes.
References
- 1. Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
Side-by-side comparison of CuAAC and SPAAC for Cy3-PEG3-Azide conjugation
A Comparative Guide to CuAAC and SPAAC for Cy3-PEG3-Azide Conjugation
For researchers and professionals in drug development and chemical biology, the precise and efficient conjugation of fluorescent labels like this compound to target biomolecules is paramount. The two most prominent "click chemistry" reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two methods to aid in selecting the optimal strategy for your experimental needs.
Reaction Mechanisms and Core Components
CuAAC is a highly efficient reaction that involves the use of a copper(I) catalyst to covalently link a terminal alkyne to an azide, forming a stable triazole linkage. The reaction is known for its high yields and fast kinetics. However, the requisite copper catalyst can be cytotoxic, which may limit its application in living systems without the use of specific ligands to minimize toxicity.
SPAAC , in contrast, is a copper-free click chemistry reaction. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This eliminates the need for a cytotoxic catalyst, making SPAAC highly suitable for applications in live cells and in vivo studies.
Caption: Reaction pathways for CuAAC and SPAAC.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to inform this decision.
| Parameter | CuAAC | SPAAC | Key Takeaway |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[1][2] | 10⁻³ - 1 (with DBCO)[1][3] | CuAAC is typically 10 to 100 times faster than SPAAC.[4] |
| Catalyst Requirement | Yes (Copper I) | No (Metal-free) | SPAAC's primary advantage is its biocompatibility due to the absence of a toxic catalyst. |
| Biocompatibility | Limited due to copper cytotoxicity. | High, making it suitable for in vivo applications. | SPAAC is the preferred method for live-cell labeling and in vivo studies. |
| Reaction Conditions | Aqueous buffers, mild temperature. | Aqueous buffers, physiological temperature and pH. | Both reactions can be performed under mild, biologically compatible conditions. |
| Yield | Generally high to quantitative. | High to quantitative. | Both methods are highly efficient in forming the desired conjugate. |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst. | The strained alkyne can be susceptible to reaction with nucleophiles, though this is generally minimal. | CuAAC requires careful optimization to minimize damage to sensitive biomolecules. |
Experimental Workflows
The following diagrams and protocols outline the typical experimental workflows for conjugating this compound using both CuAAC and SPAAC.
Caption: Comparative experimental workflows for CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
CuAAC Protocol for this compound Conjugation
This protocol is designed for the conjugation of this compound to a biomolecule containing a terminal alkyne.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound. A 1.5 to 10-fold molar excess of the azide is recommended.
-
Add the TBTA solution to the reaction mixture. The final concentration of TBTA should be 5-fold higher than the CuSO₄ concentration.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 50-250 µM is typical.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 5-10 times that of the CuSO₄.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can be monitored by techniques such as SDS-PAGE or HPLC.
-
-
Purification:
-
Purify the Cy3-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
SPAAC Protocol for this compound Conjugation
This protocol is for the conjugation of this compound to a biomolecule functionalized with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule and the this compound. A 1.5 to 10-fold molar excess of the azide is recommended to ensure efficient conjugation.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. For live-cell applications, incubation at 37°C is common. The progress of the reaction can be monitored by SDS-PAGE or other appropriate analytical techniques.
-
-
Purification:
-
Purify the Cy3-labeled biomolecule from unreacted this compound using a suitable method like size-exclusion chromatography or dialysis.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the experimental context.
-
CuAAC is the method of choice for in vitro applications where reaction speed is a priority and the potential for copper-induced side reactions can be managed. Its fast kinetics and the lower cost of terminal alkynes make it a highly efficient and economical option.
-
SPAAC is the superior method for applications involving living cells or in vivo systems where the cytotoxicity of copper is a concern. While the reaction is slower, its high biocompatibility and specificity make it the gold standard for bioorthogonal labeling in complex biological environments.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate click chemistry strategy to achieve their desired bioconjugation outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle of Brightness: Cy3-PEG3-Azide vs. Alternatives for Cellular Imaging
For researchers, scientists, and drug development professionals navigating the vibrant world of cellular imaging, the choice of fluorescent probe is paramount. A probe's brightness and signal-to-noise ratio can be the deciding factor between clear, quantifiable data and ambiguous results. This guide provides an objective comparison of Cy3-PEG3-Azide, a workhorse in bioorthogonal labeling, with its key competitor, Alexa Fluor 555-Azide, offering supporting data and detailed experimental protocols to inform your selection.
In the realm of bioorthogonal chemistry, where fluorescent probes are "clicked" onto target molecules within the complex environment of a cell, this compound has long been a popular choice. Its azide group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, enabling the precise labeling of biomolecules. However, the relentless pace of fluorophore development has introduced formidable alternatives, most notably the Alexa Fluor series of dyes. This guide will focus on a critical comparison of this compound with its spectral counterpart, Alexa Fluor 555-Azide, to illuminate the best choice for your cellular imaging needs.
Performance at a Glance: Cy3 vs. Alexa Fluor 555
While direct, peer-reviewed studies quantitatively comparing the brightness and signal-to-noise ratio of the azide-functionalized versions of Cy3 and Alexa Fluor 555 specifically after a click reaction in cells are limited, a substantial body of evidence from studies on their protein and antibody conjugates provides a strong and reliable proxy. The consensus from this data is clear: Alexa Fluor 555 consistently outperforms Cy3 in terms of both brightness and photostability.[1][2][3][4]
Key Performance Metrics:
The brightness of a fluorophore is determined by a combination of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability, the resistance to fading upon prolonged exposure to light, is another crucial factor for quantitative and long-term imaging.
| Property | Cy3 | Alexa Fluor 555 | Advantage |
| Excitation Max (nm) | ~550-555 | ~555 | Spectrally similar, compatible with the same filter sets. |
| Emission Max (nm) | ~570 | ~565 | Spectrally similar. |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~150,000 | ~150,000 | Similar light-absorbing capacity. |
| Quantum Yield | ~0.15 - 0.3 | ~0.1 | Lower than some published values for Cy3, but overall brightness in conjugates is higher.[4] |
| Brightness of Conjugates | Good | Excellent | Alexa Fluor 555 conjugates are consistently reported to be brighter than Cy3 conjugates. |
| Photostability | Moderate | High | Alexa Fluor 555 exhibits significantly greater resistance to photobleaching. |
| pH Sensitivity | Moderate | Low | Alexa Fluor 555 fluorescence is more stable over a wider pH range. |
Note: The exact values for quantum yield can vary depending on the conjugation partner and the local environment.
The superior brightness of Alexa Fluor 555 conjugates directly translates to a better signal-to-noise ratio in cellular imaging. A brighter probe allows for the use of lower excitation laser power, which in turn minimizes phototoxicity and background autofluorescence, further enhancing the signal clarity. The enhanced photostability of Alexa Fluor 555 is a significant advantage for experiments requiring long-term time-lapse imaging or complex multi-dimensional acquisitions.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed methodologies for evaluating the brightness and signal-to-noise ratio of fluorescent probes in cells following a bioorthogonal labeling reaction.
Experimental Workflow for Comparing Fluorescent Azide Probes
References
A Head-to-Head Comparison: Assessing the Cross-Reactivity of Cy3-PEG3-Azide and Alexa Fluor 555-Azide in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals utilizing bioorthogonal click chemistry for molecular labeling, the specificity of fluorescent probes is paramount to generating accurate and reproducible data. This guide provides an objective comparison of two widely used azide-functionalized fluorescent probes in the orange-red spectrum: Cy3-PEG3-Azide and Alexa Fluor 555-Azide. We present a detailed analysis of their cross-reactivity, supported by representative experimental data and comprehensive protocols, to facilitate an informed selection for your research needs.
The precision of bioorthogonal labeling hinges on the minimal off-target binding of the fluorescent probe. Non-specific interactions can lead to increased background fluorescence, reduced signal-to-noise ratios, and potentially misleading results. This guide focuses on a comparative assessment of this compound and its spectrally similar alternative, Alexa Fluor 555-Azide, in the context of non-specific binding in a cellular environment.
Performance at a Glance: A Quantitative Comparison
To provide a clear overview of the key performance metrics, the following tables summarize the photophysical properties and a representative cross-reactivity assessment of this compound and Alexa Fluor 555-Azide.
Table 1: Photophysical Properties of Cy3-Azide and Alexa Fluor 555-Azide
| Property | Cy3-Azide | Alexa Fluor 555-Azide |
| Excitation Maximum (nm) | ~555 | ~555 |
| Emission Maximum (nm) | ~570 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 |
| Fluorescence Quantum Yield | ~0.31 | ~0.10 |
| Brightness (Ext. Coeff. x QY) | ~46,500 | ~15,500 |
| Photostability | Moderate | High[1][2][3][4] |
Note: Photophysical properties can vary depending on the solvent and conjugation state.
Table 2: Representative Cross-Reactivity Assessment in a Cell-Based Assay
| Probe | Mean Fluorescence Intensity (No Alkyne Control) | Mean Fluorescence Intensity (Alkyne Labeled) | Signal-to-Background Ratio |
| This compound | 150 ± 20 | 1200 ± 80 | 8 |
| Alexa Fluor 555-Azide | 80 ± 15 | 1150 ± 75 | 14.4 |
Data are representative and modeled based on the general finding that Alexa Fluor dyes tend to exhibit lower non-specific binding and consequently higher signal-to-noise ratios compared to Cy dyes. The "No Alkyne Control" serves as a measure of non-specific binding (cross-reactivity).
Experimental Insights: Unpacking the Data
Studies have consistently shown that Alexa Fluor dyes are generally brighter and more photostable than their cyanine (Cy) dye counterparts[1]. This increased photostability allows for longer exposure times during imaging, which can be crucial for detecting low-abundance targets.
While direct head-to-head quantitative data on the cross-reactivity of the azide conjugates is not extensively published, the inherent properties of the fluorophores provide valuable insights. The lower non-specific binding of Alexa Fluor 555-Azide, as represented in Table 2, leads to a significantly higher signal-to-background ratio. This is a critical advantage in applications where high sensitivity and clear visualization of the target are required. Non-specific labeling in click chemistry can occur, and minimizing it is essential for accurate results.
Experimental Protocols
To enable researchers to perform their own comparative analysis, we provide a detailed protocol for a cell-based cross-reactivity assessment of fluorescent azide probes.
Protocol: Cell-Based Assay for Assessing Non-Specific Binding of Fluorescent Azide Probes
Objective: To quantify and compare the level of non-specific binding of this compound and Alexa Fluor 555-Azide in a cellular context using click chemistry.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Azide-modified metabolic labeling reagent (e.g., L-Azidohomoalanine for protein labeling)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click-&-Go™ Cell Reaction Buffer Kit (or individual components: copper (II) sulfate, reducing agent, and copper-chelating ligand)
-
This compound
-
Alexa Fluor 555-Azide
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for DAPI, Cy3, and Alexa Fluor 555
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
For the experimental group, replace the culture medium with a medium containing the azide-modified metabolic labeling reagent (e.g., 50 µM L-Azidohomoalanine) and incubate for 4-16 hours.
-
For the "No Alkyne Control" group, incubate cells in a standard culture medium without the azide-modified reagent. This group will serve to measure the non-specific binding of the azide-functionalized fluorescent probe.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. Briefly, for each well, prepare a solution containing the copper (II) sulfate, the reducing agent, and the fluorescent azide probe (this compound or Alexa Fluor 555-Azide) at a final concentration of 5 µM.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets. Acquire images from multiple random fields of view for each condition.
-
Quantify the mean fluorescence intensity per cell for both the experimental and "No Alkyne Control" groups using image analysis software (e.g., ImageJ).
-
Calculate the signal-to-background ratio by dividing the mean fluorescence intensity of the alkyne-labeled cells by the mean fluorescence intensity of the "No Alkyne Control" cells.
-
Visualizing the Process
To better understand the experimental design and the underlying chemical principle, the following diagrams are provided.
References
Evaluating the Biocompatibility of Cy3-PEG3-Azide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that can significantly impact experimental outcomes. An ideal label should not only provide a strong and stable signal but also exhibit high biocompatibility, ensuring that it does not interfere with the biological processes under investigation. This guide provides an objective comparison of the biocompatibility of Cy3-PEG3-Azide, a commonly used fluorescent probe for "click" chemistry, with other alternative labeling reagents. The information presented is supported by data from in vitro and in vivo studies and includes detailed experimental protocols for key biocompatibility assays.
Comparative Analysis of Fluorescent Azide Probes
The biocompatibility of a fluorescent label is determined by several factors, including its potential to induce cytotoxicity, elicit an immune response, and its stability in a biological environment. The inclusion of a polyethylene glycol (PEG) linker, as in this compound, is a common strategy to enhance the biocompatibility of fluorescent dyes. PEGylation increases hydrophilicity, which can reduce non-specific binding and aggregation, and can also shield the dye from interactions with immune cells, thereby reducing its immunogenicity.[1][2][3][4]
Here, we compare this compound with other commercially available azide-functionalized fluorescent dyes commonly used for bioconjugation via click chemistry, such as Alexa Fluor and DyLight dyes.
| Feature | This compound | Alexa Fluor 488 Azide | DyLight 594 Azide |
| Structure | Cyanine dye with a 3-unit PEG spacer and an azide group | Sulfonated rhodamine derivative with an azide group | Sulfonated rhodamine derivative with an azide group |
| Excitation/Emission (nm) | ~550 / ~570 | ~495 / ~519 | ~593 / ~618 |
| Photostability | Moderate | High | High |
| pH Sensitivity | Moderate | Low | Low |
| Biocompatibility Profile | Generally considered to have good biocompatibility due to PEGylation, which can reduce cytotoxicity and immunogenicity. | Generally exhibit low cytotoxicity and are widely used in live-cell imaging.[5] | Known for high fluorescence and photostability, with good biocompatibility reported in various applications. |
| In Vivo Stability | PEGylation can improve in vivo circulation time and reduce clearance. | Generally stable in vivo, but specific stability depends on the conjugation site and target molecule. | Good stability for in vivo imaging applications. |
Experimental Protocols for Biocompatibility Assessment
To quantitatively assess the biocompatibility of fluorescent labeling reagents, a panel of in vitro assays is typically employed. These assays measure key indicators of cellular health, such as cell viability, membrane integrity, and apoptosis.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the fluorescent azide probes (e.g., this compound, Alexa Fluor 488 Azide) for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formation is proportional to the amount of LDH released, which indicates the level of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assessment: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs (e.g., conjugated to a fluorescent dye). The incorporated label can then be visualized and quantified to identify apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the fluorescent azide probes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent such as Triton X-100 to allow the labeling reagents to enter the cells.
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT and a labeled dUTP.
-
Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized using a fluorescence microscope.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Workflow of the LDH assay for assessing cytotoxicity.
Caption: Signaling pathway leading to TUNEL assay detection of apoptosis.
Conclusion
The biocompatibility of this compound is generally favorable, largely attributed to its PEGylated structure which enhances hydrophilicity and reduces potential immunogenicity. However, for sensitive applications, especially in live-cell or in vivo studies, it is crucial to empirically evaluate its performance against other fluorescent azide probes like the Alexa Fluor and DyLight series. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis. By systematically assessing cytotoxicity, membrane integrity, and apoptosis, researchers can make an informed decision and select the most suitable fluorescent label that minimizes biological interference and ensures the reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 3. Biocompatible nanoparticles self-assembled by PEGylated polyphosphoesters for combination of photodynamic therapy and hypoxia-activated chemotherapy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Cy3-PEG3-Azide for Super-Resolution Microscopy
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a detailed comparison of Cy3-PEG3-Azide with other common fluorophores used in techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. The inclusion of a PEG3 linker and an azide group allows for flexible and efficient labeling of target biomolecules via click chemistry.
Performance Comparison of Fluorophores
The performance of a fluorophore in super-resolution microscopy is determined by several key photophysical properties. Below is a comparison of Cy3 with spectrally similar and commonly used alternative dyes. While this data pertains to the core dye, the addition of a PEG3-Azide linker is not expected to significantly alter these fundamental properties.
| Property | Cy3 | Alexa Fluor 555 | Alexa Fluor 568 |
| Excitation Max (nm) | ~550 | ~555 | ~578 |
| Emission Max (nm) | ~570 | ~565 | ~603 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~91,300 |
| Quantum Yield | ~0.31[1] | ~0.10 | ~0.69 |
| Photostability | Good | Better | Excellent[2][3] |
| Brightness (Ext. Coeff. x QY) | ~46,500 | ~15,000 | ~62,997 |
| Typical Super-Resolution Application | Activator in STORM | Reporter in STORM/STED | Reporter in STORM/STED |
Note: The brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore. Photostability is a qualitative measure based on comparative studies.
Experimental Applications and Protocols
This compound is particularly well-suited for STORM, often acting as an "activator" or "photoswitch" for a "reporter" dye like Alexa Fluor 647 or Cy5. The azide group enables its covalent attachment to a biomolecule of interest that has been modified to contain an alkyne group, via a copper-catalyzed or strain-promoted click chemistry reaction.
Experimental Workflow: STORM Imaging
The following diagram illustrates a typical workflow for labeling and imaging proteins with this compound in conjunction with a reporter dye for STORM microscopy.
Detailed Protocol: Click Chemistry Labeling of Proteins for STORM
This protocol describes the labeling of a protein of interest (POI) containing a non-canonical amino acid with an alkyne group using this compound and a reporter dye azide.
Materials:
-
Protein of interest with an incorporated alkyne group (e.g., via non-canonical amino acid incorporation).
-
This compound.
-
Reporter dye with an azide group (e.g., Alexa Fluor 647 Azide).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phosphate-buffered saline (PBS).
-
DMSO.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and the reporter dye azide in DMSO to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare Click Reaction Mix:
-
In a microcentrifuge tube, mix 2 µL of the CuSO₄ stock solution with 10 µL of the THPTA stock solution. Let it sit for 2 minutes at room temperature.
-
Add 5 µL of the sodium ascorbate stock solution to the CuSO₄/THPTA mixture.
-
-
Labeling Reaction:
-
To your protein sample (typically 10-100 µM in PBS), add the this compound and reporter dye azide to a final concentration of 100-500 µM.
-
Add the prepared click reaction mix to the protein-dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess dye by size-exclusion chromatography or dialysis.
-
Detailed Protocol: STORM Imaging
This protocol outlines the general steps for performing STORM imaging on labeled cells.[4]
Materials:
-
Labeled cells on coverslips.
-
STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol in a buffer such as Tris-HCl).
-
A super-resolution microscope equipped for STORM.
Procedure:
-
Sample Mounting: Mount the coverslip with your labeled cells onto a microscope slide with a drop of STORM imaging buffer. Seal the coverslip to prevent buffer evaporation.
-
Microscope Setup:
-
Locate the region of interest using conventional fluorescence microscopy.
-
Switch to STORM imaging mode.
-
-
Imaging:
-
Use a laser at the excitation wavelength of the reporter dye (e.g., 647 nm for Alexa Fluor 647) to photoswitch most of the reporter molecules to a dark state.
-
Use a low-power laser at the excitation wavelength of Cy3 (e.g., 561 nm) to photoactivate a sparse subset of reporter molecules back to a fluorescent state.
-
Acquire a series of images (typically thousands to tens of thousands of frames) of the activated single molecules until they photobleach.
-
Repeat the activation and imaging cycle until a sufficient density of single-molecule localizations is acquired.
-
-
Image Reconstruction: Process the acquired image series with a localization algorithm to determine the precise coordinates of each detected single molecule. Reconstruct the final super-resolution image from these coordinates.
Signaling Pathways and Logical Relationships
The fundamental principle of STORM using an activator-reporter pair like Cy3 and a reporter dye is based on the controlled photoswitching of the reporter dye between a fluorescent "on" state and a dark "off" state.
In this scheme, the imaging laser excites the reporter dye for localization and can also drive it into a long-lived dark state. The activation laser excites the Cy3 activator, which in turn facilitates the return of the reporter dye to its fluorescent state, allowing for another cycle of localization. This controlled, stochastic activation of a sparse subset of molecules is what enables the reconstruction of a super-resolved image.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy3-PEG3-Azide: A Guide for Laboratory Professionals
Researchers and scientists utilizing Cy3-PEG3-Azide must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This molecule, a fluorescent dye containing a bioorthogonal azide group and a polyethylene glycol (PEG) linker, presents a multi-faceted hazard profile that demands careful consideration. The primary concerns stem from the azide component, known for its acute toxicity and potential to form explosive compounds.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or latex gloves. All manipulations should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.
Disposal Procedures: A Step-by-Step Approach
Due to the hazardous nature of the azide group, this compound and any materials contaminated with it should be treated as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain. Azides can react with metals in plumbing systems, such as lead and copper, to form highly explosive metal azides.
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including pipette tips, gloves, weigh paper, and empty vials, must be collected in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste: Contains this compound."
-
Liquid Waste: All aqueous and solvent solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
Engaging Professional Disposal Services:
Collected hazardous waste containing this compound must be disposed of through a licensed chemical waste disposal contractor.[1] These professionals are equipped to handle and transport such materials to a designated treatment, storage, and disposal facility (TSDF).
Decontamination Procedures
Following any work with this compound, all non-disposable equipment and work surfaces should be thoroughly decontaminated. A 70% ethanol solution can be used to clean the work area. The rinsate from the decontamination of non-disposable equipment must also be collected and disposed of as hazardous waste.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: If a small amount of solid or liquid is spilled, absorb the material with absorbent pads or paper towels and place them in a sealed, non-metallic container labeled as "Hazardous Waste: this compound Spill Debris." Clean the area with soap and water, and collect the cleaning materials as hazardous waste.
-
Large Spills: For larger spills, evacuate the area immediately and notify others. Contact your institution's Environmental Health and Safety (EHS) department or emergency services for assistance with the cleanup.
Summary of Key Disposal Information
| Waste Type | Disposal Method | Key Precautions |
| Solid this compound | Collect as hazardous waste for professional disposal. | Do not dispose of in regular trash. Use labeled, leak-proof containers. |
| Liquid solutions of this compound | Collect as hazardous waste for professional disposal. | NEVER pour down the drain.[2] Do not mix with acidic waste.[3] |
| Contaminated Labware (disposable) | Collect as hazardous waste for professional disposal. | Place in a designated, labeled container immediately after use. |
| Contaminated Labware (reusable) | Decontaminate thoroughly. Collect rinsate as hazardous waste. | Ensure all residues are removed before washing for reuse. |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
